N,N'-Thiobisphthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75099. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIWBOWEQBEAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228292 | |
| Record name | N,N'-Thiobisphthalimide | |
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Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-29-6 | |
| Record name | 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Thiobisphthalimide | |
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| Record name | 7764-29-6 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N'-Thiobisphthalimide | |
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| Record name | N,N'-thiobisphthalimide | |
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Foundational & Exploratory
An In-Depth Technical Guide to N,N'-Thiobisphthalimide: A Key Reagent in Thiol Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Thiobisphthalimide is a commercially available, stable, and versatile sulfur transfer reagent. Its primary application lies in the efficient synthesis of symmetrical and unsymmetrical trisulfides from a wide range of thiols under mild conditions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in trisulfide formation, and an exploration of the biological significance of the resulting trisulfide compounds. The information herein is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in leveraging sulfur chemistry for the creation of novel therapeutic agents and research tools.
Introduction
This compound, also known as 2,2'-thiobis(isoindoline-1,3-dione), is a crystalline solid that serves as an efficient electrophilic sulfur source.[1][2] Its structure consists of two phthalimide groups linked by a central sulfur atom. This unique arrangement allows for the clean and controlled transfer of a sulfur atom to nucleophilic thiol-containing molecules, making it an invaluable tool in synthetic organic chemistry.[1][2] The growing interest in the biological roles of trisulfides and other reactive sulfur species (RSS) in cellular signaling and redox homeostasis has further highlighted the importance of reagents like this compound in drug discovery and chemical biology research.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₆H₈N₂O₄S | [5] |
| Molecular Weight | 324.31 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 214-218 °C | |
| Boiling Point | 553.0 ± 33.0 °C (Predicted) | |
| Density | 1.68 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in chloroform | |
| Storage | Hygroscopic, store under inert atmosphere in a refrigerator |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum of this compound would show a multiplet in the aromatic region (approximately 7.7-7.9 ppm) corresponding to the eight protons of the two phthalimide rings.
-
¹³C NMR: The ¹³C NMR spectrum would display signals for the carbonyl carbons (around 167 ppm), the quaternary carbons of the phthalimide rings, and the aromatic CH carbons.
-
FT-IR (KBr, cm⁻¹): The FT-IR spectrum of phthalimide and its derivatives typically shows characteristic absorption bands. For this compound, key peaks would include those for the C=O stretching of the imide group (around 1700-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6][7][8][9][10]
Synthesis and Mechanism
Synthesis of this compound
This compound can be synthesized through the reaction of potassium phthalimide with sulfur monochloride or by treating phthalimide with sulfur monochloride.[1]
Experimental Protocol: Synthesis from Phthalimide and Sulfur Monochloride [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in a suitable solvent such as anhydrous toluene or dioxane.
-
Addition of Reagent: Slowly add a stoichiometric amount of sulfur monochloride (S₂Cl₂) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and then dry under vacuum. The crude product can be further purified by recrystallization.
Mechanism of Sulfur Transfer
This compound acts as an electrophilic sulfur transfer agent. The reaction with thiols is proposed to proceed via a nucleophilic attack of the thiol on the central sulfur atom of this compound. This leads to the formation of a trisulfide and the release of two molecules of phthalimide.
Application in the Synthesis of Biologically Relevant Trisulfides
The primary utility of this compound in a drug discovery context is its ability to synthesize trisulfides, which are emerging as important players in various biological processes.[3][4]
Biological Significance of Trisulfides
Trisulfides are a class of reactive sulfur species (RSS) that are involved in redox signaling and have been implicated in a variety of physiological and pathological processes.[3][11] They can act as antioxidants, modulate enzyme activity, and serve as precursors to other signaling molecules like hydrogen sulfide (H₂S).[3] The formation of trisulfide bonds within proteins is a post-translational modification that can alter protein structure and function.[4][11]
Experimental Protocol: Synthesis of Trisulfides from Thiols[1]
-
Reaction Setup: Dissolve this compound in a suitable organic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask under an inert atmosphere.
-
Addition of Thiols: Add a solution of the desired thiol(s) in the same solvent to the reaction mixture. For the synthesis of symmetrical trisulfides, one equivalent of the thiol is used. For unsymmetrical trisulfides, a sequential addition of two different thiols may be employed.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude trisulfide product can be purified by flash column chromatography.
Biological Evaluation of Synthesized Trisulfides
Once synthesized, the biological activity of trisulfides can be assessed using a variety of in vitro and in vivo assays.
Assessment of Antioxidant Activity
The ability of trisulfides to mitigate oxidative stress can be evaluated by measuring their capacity to scavenge reactive oxygen species (ROS).
Experimental Protocol: In Vitro ROS Scavenging Assay
-
Cell Culture: Plate a suitable cell line (e.g., human keratinocytes, HaCaT) in a 96-well plate and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or UV radiation.
-
Treatment with Trisulfides: Co-treat or pre-treat the cells with various concentrations of the synthesized trisulfide.
-
ROS Detection: After a defined incubation period, add a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) to the cells.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in the trisulfide-treated groups compared to the control indicates ROS scavenging activity.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of trisulfides can be determined by measuring their effect on the production of pro-inflammatory cytokines in immune cells.
Experimental Protocol: Cytokine Production Assay
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test trisulfides.
-
Sample Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
Investigation of Signaling Pathway Modulation
Trisulfides can influence cellular signaling pathways, such as those involved in oxidative stress response. The Nrf2-Keap1 pathway is a key regulator of antioxidant defense.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of trisulfides. Its stability, ease of handling, and high efficiency make it a valuable tool for chemists in both academic and industrial settings. As the biological importance of trisulfides and other reactive sulfur species continues to be unveiled, the utility of this compound in the generation of novel chemical probes and potential therapeutic agents is expected to grow significantly. This guide provides a solid foundation for researchers to understand and utilize this important reagent in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phthalimide [webbook.nist.gov]
- 11. Trisulfides in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-Thiobisphthalimide: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Thiobisphthalimide is a versatile chemical reagent widely utilized in organic synthesis, primarily as an efficient sulfur-transfer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the formation of disulfide and trisulfide bonds—moieties of significant interest in drug discovery and materials science. Detailed experimental protocols for its synthesis and its use in sulfur-transfer reactions are provided. Additionally, this guide explores the broader biological context of phthalimide derivatives, particularly their emerging role in the modulation of inflammatory signaling pathways.
Chemical Structure and Identification
This compound is a symmetrical molecule consisting of two phthalimide groups linked by a central sulfur atom.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2'-thiobis(isoindoline-1,3-dione)[1] |
| Synonyms | N,N'-Thiodiphthalimide, 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) |
| CAS Number | 7764-29-6[1] |
| Molecular Formula | C₁₆H₈N₂O₄S[1] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 324.31 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | 214-218 °C | [2][3] |
| Boiling Point (Predicted) | 553.0 ± 33.0 °C | [2][3] |
| Density (Predicted) | 1.68 ± 0.1 g/cm³ | [2][3] |
| Solubility | Slightly soluble in chloroform. Insoluble in water (7.1E-3 g/L at 25 °C). | [2][3] |
| Stability | Hygroscopic | [2][3] |
Synthesis and Experimental Protocol
This compound is typically synthesized by the reaction of phthalimide with sulfur monochloride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the literature for the synthesis of this compound[4].
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
-
Apparatus for filtration under reduced pressure
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phthalimide in a suitable anhydrous solvent.
-
Slowly add sulfur monochloride (S₂Cl₂) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the collected solid with a cold solvent to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum. A yield of approximately 74% can be expected[4].
Applications in Organic Synthesis: A Sulfur-Transfer Reagent
The primary utility of this compound lies in its function as a sulfur-transfer reagent, facilitating the formation of sulfur-containing compounds, particularly disulfides and trisulfides.
Synthesis of Disulfides and Trisulfides
This compound serves as a precursor for the synthesis of more elaborate sulfur-transfer reagents, such as cysteine-phthalimide disulfide, which can then be used to generate biologically relevant trisulfides from a variety of thiols[4]. This methodology is applicable to both small molecules and proteins[4].
Caption: Workflow for trisulfide synthesis using a derivative of this compound.
Experimental Protocol for Trisulfide Synthesis via a Cysteine-Phthalimide Disulfide Reagent
This protocol describes the synthesis of a cysteine-phthalimide disulfide reagent from this compound and its subsequent use for the preparation of trisulfides[4].
Part A: Synthesis of Cysteine-Phthalimide Disulfide
-
Dissolve this compound in an appropriate solvent.
-
Add N-Acetyl-L-cysteine methyl ester (NACMe) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the resulting cysteine-phthalimide disulfide by column chromatography. A yield of around 72% is reported[4].
Part B: General Procedure for Trisulfide Synthesis
-
Dissolve 1.5 equivalents of the cysteine-phthalimide disulfide reagent in dichloromethane (DCM).
-
Separately, dissolve 1 equivalent of the desired thiol in DCM.
-
Add the thiol solution dropwise to the reagent solution to a final thiol concentration of 40 mM.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude trisulfide product by flash column chromatography.
-
Analyze the purified trisulfide by ¹H NMR, ¹³C NMR, and ESI-MS.
This method has been successfully applied to a range of primary, secondary, tertiary, and aryl thiols, as well as water-soluble thiols like glutathione, with yields often exceeding 70%[4].
Biological Relevance and Signaling Pathways of Phthalimide Derivatives
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of phthalimide derivatives has been shown to possess significant biological activities, particularly in the regulation of inflammatory responses.
Modulation of TNF-α and NF-κB Signaling
Several studies have demonstrated that phthalimide analogs can modulate the production of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation[1][2][3]. This modulation is often linked to the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
In an inflammatory state, the degradation of the inhibitory protein IκBα allows for the translocation of the NF-κB p65 subunit to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α. Certain phthalimide derivatives have been shown to inhibit this process, thereby reducing the production of TNF-α and exerting an anti-inflammatory effect.
Caption: Proposed mechanism of anti-inflammatory action of phthalimide derivatives via inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry. Its utility as a sulfur-transfer agent for the preparation of disulfides and trisulfides makes it a key building block for molecules of interest in medicinal chemistry and materials science. The straightforward synthesis of this compound, coupled with its reactivity, ensures its continued application in these fields. Furthermore, the growing body of research on the immunomodulatory effects of the broader phthalimide class of compounds suggests potential avenues for the future development of this compound derivatives as therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important chemical entity.
References
- 1. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel biological response modifiers: phthalimides with tumor necrosis factor-alpha production-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2'-thiobis(isoindoline-1,3-dione)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-thiobis(isoindoline-1,3-dione), a molecule of interest in medicinal chemistry. This document outlines its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for scientific and research applications.
Chemical Identity and Properties
2,2'-thiobis(isoindoline-1,3-dione) is a chemical compound featuring two isoindoline-1,3-dione moieties linked by a sulfur atom.[1] Its formal IUPAC name is 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)sulfanyl]-2,3-dihydro-1H-isoindole-1,3-dione .[2] The isoindoline-1,3-dione scaffold, also known as the phthalimide group, is a significant pharmacophore present in various bioactive molecules and drugs, including thalidomide and its analogs.[3][4][5] Derivatives of this core structure are investigated for a wide range of therapeutic effects, such as analgesic, anti-inflammatory, anticonvulsant, and anti-mycobacterial activities.[3][4][6][7]
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)sulfanylisoindole-1,3-dione | [8] |
| Synonyms | N,N'-Thiobisphthalimide, N,N'-Thiodiphthalimide | [1][8] |
| CAS Number | 7764-29-6 | [1][8] |
| Molecular Formula | C₁₆H₈N₂O₄S | [8][9] |
| Molecular Weight | 324.3 g/mol | [8] |
| Appearance | Solid powder or liquid | [1][9] |
| Purity | Typically ≥97% | [9] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)SN3C(=O)C4=CC=CC=C4C3=O | [8] |
| InChI Key | QYIWBOWEQBEAGP-UHFFFAOYSA-N | [8] |
Synthesis and Experimental Protocols
The synthesis of isoindoline-1,3-dione derivatives can be achieved through various methods. A common approach involves the reaction of phthalic anhydride with a primary amine or related nitrogen-containing nucleophile.[3][10]
A representative method for synthesizing N-substituted isoindoline-1,3-dione derivatives involves the condensation of an appropriate amine with phthalic anhydride.[3][4]
Protocol:
-
Dissolve phthalic anhydride (6.8 mmol) and the desired N-arylbenzenecarboximidamide (2.6 mmol) in 50 mL of benzene in a 100 mL flat-bottomed flask.[3]
-
Reflux the mixture for a period of 4-7 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11][12]
Note: Carrying out the reaction without heating may lead to the formation of monoacylation products (phthalic acid amides) instead of the cyclized imide.[3][4]
The logical progression from synthesis to biological evaluation is crucial in drug discovery. The following diagram illustrates a typical workflow for developing and testing novel isoindoline-1,3-dione derivatives.
Caption: Logical workflow from chemical synthesis to biological evaluation.
Biological Activity and Applications in Drug Development
Derivatives of the isoindoline-1,3-dione core are recognized for their diverse biological activities, making them attractive candidates for drug discovery programs.
Several studies have demonstrated the potential of isoindoline-1,3-dione derivatives as non-steroidal analgesic and anti-inflammatory agents.[3][11] For instance, certain synthesized compounds have shown significant analgesic effects in acetic acid-induced writhing tests in mice, with some derivatives exhibiting higher activity than the reference drug, metamizole sodium.[3][4][13]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Prepare test solutions of the synthesized compounds and a standard drug (e.g., Diclofenac) in phosphate buffer (0.2 M, pH 7.4).[11]
-
Add a solution of bovine serum albumin (BSA) to each test solution.
-
Induce denaturation by heating the reaction mixtures at approximately 60°C for 10 minutes.[11]
-
After cooling, measure the turbidity of the solutions at 660 nm using a UV-Visible Spectrophotometer.[11]
-
Calculate the percentage inhibition of denaturation compared to a control sample containing no drug.[11]
The isoindoline-1,3-dione scaffold is also being explored for the development of novel antiepileptic drugs.[6] Studies have shown that certain derivatives can increase seizure latency, decrease seizure duration, and reduce mortality rates in animal models of epilepsy, suggesting their potential as anticonvulsant prototypes.[6]
The versatility of the isoindoline-1,3-dione structure has led to its investigation in other therapeutic areas, including:
-
Acetylcholinesterase (AChE) Inhibition: As a strategy for treating Alzheimer's disease.[5]
-
Anticancer and Anti-mycobacterial Activity: Demonstrating its broad-spectrum biological potential.[5][7]
-
Materials Science: The unique structure may impart useful optical or electronic properties for applications in organic electronics.[1]
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for 2,2'-thiobis(isoindoline-1,3-dione) are not extensively detailed in the provided literature, the activities of its parent scaffold offer insights. For example, phthalimide-based AChE inhibitors are thought to interact with the peripheral anionic site of the acetylcholinesterase enzyme.[5] The anti-inflammatory effects of related compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[11]
The following diagram illustrates the relationship between the chemical structure and its potential biological targets.
Caption: Potential biological targets of the isoindoline-1,3-dione scaffold.
Conclusion
2,2'-thiobis(isoindoline-1,3-dione) belongs to a class of compounds with significant therapeutic potential, underscored by the diverse biological activities of its derivatives. The isoindoline-1,3-dione core serves as a versatile scaffold for designing novel analgesic, anti-inflammatory, and anticonvulsant agents. Further research into the synthesis of new analogs and elucidation of their specific mechanisms of action will continue to be a valuable endeavor in the field of drug discovery and development.
References
- 1. CAS 7764-29-6: 2,2′-Thiobis[1H-isoindole-1,3(2H)-dione] [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 4. sciforum.net [sciforum.net]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2'-Thiobis(isoindoline-1,3-dione), CasNo.7764-29-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. acgpubs.org [acgpubs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N'-Thiobisphthalimide (CAS 7764-29-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Thiobisphthalimide, with the CAS number 7764-29-6, is a versatile chemical compound characterized by a central sulfur atom bridging two phthalimide groups.[1] This symmetrical molecule serves as a valuable reagent in organic synthesis and holds potential for applications in materials science and drug development. Its primary utility lies in its function as a sulfur transfer agent, facilitating the formation of disulfide and trisulfide bonds in various molecules.[2] This property is of significant interest in the design and synthesis of novel therapeutic agents, as disulfide bonds are crucial for the structure and function of many biologically active proteins and peptides. Furthermore, the phthalimide moiety itself is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its applications as a synthetic reagent, and an exploration of the potential, though not yet fully elucidated, biological significance of this compound and its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 7764-29-6 | [6] |
| Molecular Formula | C₁₆H₈N₂O₄S | [1][6] |
| Molecular Weight | 324.31 g/mol | [1][6] |
| Appearance | White to off-white or pale yellow solid | [6][7] |
| Melting Point | 214-218 °C | [6][8] |
| Boiling Point | 553.0 ± 33.0 °C at 760 mmHg (Predicted) | [6][9] |
| Density | 1.68 ± 0.1 g/cm³ (Predicted) | [6][9] |
| Flash Point | 288.3 °C | [6][7] |
| Solubility | Slightly soluble in Chloroform | [9] |
| InChIKey | QYIWBOWEQBEAGP-UHFFFAOYSA-N | [10] |
Synthesis and Experimental Protocols
This compound can be synthesized from readily available starting materials. The most common method involves the reaction of phthalimide with sulfur monochloride.
Synthesis of this compound from Phthalimide and Sulfur Monochloride
This protocol is adapted from a published procedure for the synthesis of this compound.[2]
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in an appropriate anhydrous solvent.
-
Slowly add sulfur monochloride to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, which often precipitates out of the solution, is collected by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
For further purification, recrystallize the crude this compound from a suitable solvent like ethanol to obtain a pure, crystalline product.
-
Dry the purified product under vacuum. A yield of approximately 74% has been reported for this method.[2]
Workflow for the Synthesis of this compound:
Applications in Organic Synthesis and Drug Development
The primary application of this compound in a research and development setting is as a sulfur transfer reagent. Its ability to donate a sulfur atom makes it a valuable tool for the synthesis of molecules containing disulfide and trisulfide linkages.
Synthesis of Disulfides and Trisulfides
This compound can react with thiols to generate disulfides or can be used as a precursor for other sulfur transfer reagents. For instance, it is a key starting material in the synthesis of N,N''-Thiodiphthalimide, which has been utilized in the design of novel podophyllotoxin derivatives with cytotoxic properties.[9] It is also used to prepare cysteine-based trisulfides, which are important for studying the biological roles of these sulfur-containing species.[2]
General Workflow for Application as a Sulfur Transfer Agent:
Role in the Synthesis of N-(N-morpholindithio)phthalimide
This compound serves as a precursor for the synthesis of N-(N-morpholindithio)phthalimide, a stable and odorless bilateral disulfurating agent.[11][12] This derivative offers a versatile platform for the synthesis of diverse unsymmetrical disulfides, which are valuable in drug discovery and linker chemistry for applications such as antibody-drug conjugates.[11][12]
Biological Activity and Potential Mechanisms of Action (Inferred)
Direct studies on the biological mechanism of action of this compound are limited. However, based on the known activities of the phthalimide scaffold and the reactivity of the thio-linkage, some potential biological roles can be inferred.
Cytotoxicity
Phthalimide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these derivatives involves the induction of apoptosis through pathways that include membrane disruption, DNA fragmentation, and mitochondrial depolarization.[8] While this compound itself has not been extensively studied for its cytotoxic potential, its structural similarity to other biologically active phthalimides suggests that it could be a candidate for such investigations.
General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
This is a general protocol that can be adapted to assess the cytotoxicity of this compound against various cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Potential Interaction with Signaling Pathways
The phthalimide core is known to be a key structural feature in molecules that modulate various signaling pathways. For instance, certain phthalimide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of inducible nitric oxide synthase (iNOS).[3] The mechanism for some of these compounds involves the suppression of the Toll-like receptor (TLR)4 signaling pathway.[3]
Given that this compound can act as a sulfur donor, it is conceivable that it could interact with cellular thiols and redox-sensitive signaling pathways. However, there is currently no direct experimental evidence to support a specific signaling pathway modulated by this compound. Further research is required to elucidate its specific biological targets and mechanisms of action.
Hypothetical Signaling Pathway Interaction:
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It is hygroscopic and should be protected from moisture.[9]
Conclusion
This compound is a valuable chemical entity with established utility in organic synthesis, particularly as a sulfur transfer agent for the construction of disulfide and trisulfide bonds. This capability makes it a relevant tool for drug discovery and development, where such linkages are integral to the structure and function of many bioactive molecules. While the direct biological activities and mechanisms of action of this compound are not yet well-defined, the known pharmacological profiles of other phthalimide-containing compounds suggest that it may possess interesting biological properties worthy of further investigation. This technical guide provides a foundational understanding of this compound to support its use in research and development and to encourage further exploration of its potential applications.
References
- 1. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lusida.com [lusida.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxicity Evaluation of Naphthalimide Derived N-Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemmethod.com [chemmethod.com]
- 12. Use of a phthalimide derivative or sulfonamide derivative In the preparation of a drug for the treatment of diseases which require reducing the levels of the tumor necrosis factor alfa factor and an exogenous source of nitric oxide - Portfólio de Tecnologias - Inova Unicamp [tecnologias.inova.unicamp.br]
Synthesis of N,N'-Thiobisphthalimide from phthalimide and sulfur monochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N,N'-Thiobisphthalimide, a valuable reagent in organic synthesis, particularly as a sulfur transfer agent. The document details the reaction of phthalimide with sulfur monochloride, outlining the optimized experimental protocol, reaction conditions, and purification methods. Quantitative data, including reaction yields and key analytical characterization parameters, are presented in a clear, tabular format. Furthermore, this guide includes schematic diagrams generated using Graphviz to illustrate the reaction pathway and experimental workflow, offering a visual representation of the synthetic process. This document is intended to be a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and application of this compound.
Introduction
This compound is a stable, crystalline solid that serves as an important electrophilic sulfur transfer reagent. Its utility is prominent in the formation of sulfur-containing compounds, which are significant structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The synthesis of this compound is most commonly achieved through the reaction of phthalimide with sulfur monochloride. This reaction provides a straightforward and efficient route to a versatile building block for the introduction of sulfur atoms in organic synthesis. This guide will provide a detailed exploration of this synthetic transformation.
Synthesis of this compound
The synthesis of this compound involves the reaction of two equivalents of phthalimide with one equivalent of sulfur monochloride. The reaction typically proceeds in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), at room temperature. The product precipitates from the reaction mixture and can be isolated by simple filtration.
Reaction Scheme
The overall reaction can be depicted as follows:
A Technical Guide to the Physical Properties of N,N'-Thiobisphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical properties of N,N'-Thiobisphthalimide, a compound of interest in various chemical and pharmaceutical applications. The focus of this guide is on its melting point and solubility, with detailed experimental protocols for their determination.
Core Physical Properties
This compound is an off-white to pale yellow solid.[1] It is a hygroscopic compound, meaning it tends to absorb moisture from the air.[1][2][3] Key physical data are summarized below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 214-218 °C | [1][2][3][4] |
| 190 °C (decomposes) | [5] | |
| Solubility | Chloroform (Slightly) | [1][2][3] |
| Appearance | Off-White to Pale Yellow Solid | [1][4] |
| Molecular Formula | C₁₆H₈N₂O₄S | [5] |
| Molecular Weight | 324.31 g/mol | [6] |
Experimental Protocols
The following sections detail standardized laboratory methods for the determination of the melting point and solubility of organic compounds like this compound.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range.[7] The presence of impurities typically causes a depression and broadening of the melting point range.[8]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[9][10] The sample is packed down by tapping the tube, aiming for a sample height of 1-2 cm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer and capillary tube should be at the same level.[9]
-
Heating: The heating bath (e.g., liquid paraffin or a metal block) is heated gradually.[9] An initial rapid heating can be performed to determine an approximate melting point.
-
Measurement: For an accurate measurement, a second sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 5-10°C below the approximate melting point.[8]
-
Data Recording: Two temperatures are recorded:
-
Reporting: The melting point is reported as the range from T₁ to T₂. The procedure should be repeated to ensure consistent values.
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]
Methodology: Qualitative Solubility Testing
-
Sample Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[12]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[12]
-
Mixing: After each addition of solvent, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[12][13]
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains undissolved, it is classified as insoluble.[13]
-
Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, chloroform, hexane) to create a solubility profile for the compound. For more quantitative results, the solvent is added incrementally until the solid is fully dissolved, and the total volume of solvent used is recorded.[14]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for characterizing the physical properties of a solid organic compound such as this compound.
References
- 1. 7764-29-6 CAS MSDS (N,N'-THIO-BIS(PHTHALIMIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N,N'-THIO-BIS(PHTHALIMIDE) CAS#: 7764-29-6 [m.chemicalbook.com]
- 3. N,N'-THIO-BIS(PHTHALIMIDE)|7764-29-6|lookchem [lookchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of N,N'-Thiobisphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Thiobisphthalimide. Due to the limited availability of a single consolidated source for all spectroscopic data of this compound, this guide combines available experimental data with predicted values based on analogous structures. The information is presented to assist researchers in the identification, characterization, and quality control of this compound.
Introduction to this compound
This compound is a chemical compound containing a sulfur atom bridging two phthalimide groups. The phthalimide moiety is a common structural feature in medicinal chemistry and materials science. Understanding the spectroscopic properties of this compound is crucial for its synthesis, characterization, and application in various research and development fields.
Spectroscopic Data
The following sections summarize the available and predicted spectroscopic data for this compound.
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the phthalimide group.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780-1720 | Strong | Asymmetric C=O stretching of the imide |
| ~1710-1680 | Strong | Symmetric C=O stretching of the imide |
| ~1610-1590 | Medium | C=C stretching of the aromatic ring |
| ~1470-1450 | Medium | C-N stretching |
| ~1380-1360 | Medium | C-N stretching |
| ~720-700 | Strong | C-H bending of the ortho-disubstituted aromatic ring |
Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).
Due to the symmetrical nature of this compound, the two phthalimide moieties are chemically equivalent, leading to a simplified NMR spectrum. The aromatic protons of the phthalimide ring form an AA'BB' system, which often appears as two multiplets.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9-7.8 | Multiplet | 4H | Aromatic Protons (H-α to C=O) |
| ~7.8-7.7 | Multiplet | 4H | Aromatic Protons (H-β to C=O) |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (δ = 0.00 ppm).
The ¹³C NMR spectrum is also expected to show a limited number of signals due to the molecule's symmetry.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~135 | Aromatic Carbon (quaternary, C-N) |
| ~132 | Aromatic Carbon (CH) |
| ~124 | Aromatic Carbon (CH) |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to the solvent signal.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₈N₂O₄S), the expected molecular weight is approximately 324.31 g/mol .
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| ~324 | [M]⁺ (Molecular Ion) |
| ~148 | [Phthalimide]⁺ |
| ~104 | [C₆H₄CO]⁺ |
| ~76 | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the available instrumentation.
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.
-
-
Sample Preparation:
-
Electron Ionization (EI): Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1 µg/mL).
-
-
Data Acquisition:
-
Inject the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The instrument parameters (e.g., ionization voltage, source temperature) should be optimized for the compound.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of data interpretation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship of the data analysis process.
The Core Mechanisms of N,N'-Thiobisphthalimide: An In-Depth Technical Guide for Sulfur Transfer Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Thiobisphthalimide has emerged as a versatile and efficient electrophilic sulfur transfer agent in modern organic synthesis. Its unique reactivity enables the facile formation of sulfur-containing compounds, most notably unsymmetrical disulfides and trisulfides, which are pivotal structural motifs in numerous biologically active molecules and complex natural products. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, offering detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations to empower researchers in leveraging this reagent for their synthetic endeavors, particularly in the realm of drug discovery and development.
Introduction to this compound as a Sulfur Transfer Agent
This compound is a crystalline solid that serves as a stable, odorless, and convenient source of electrophilic sulfur. Its structure, featuring a central sulfur atom bridging two phthalimide moieties, renders the sulfur atom susceptible to nucleophilic attack, initiating a cascade of reactions that result in the transfer of one or two sulfur atoms to a variety of nucleophiles. The phthalimide group acts as an excellent leaving group, facilitating these reactions under mild conditions. The primary utility of this compound lies in its ability to mediate the controlled formation of unsymmetrical disulfides and trisulfides, overcoming common challenges such as the undesired formation of symmetrical byproducts often encountered in traditional methods.
Core Reaction Mechanisms
The fundamental reactivity of this compound stems from the electrophilicity of its central sulfur atom. Nucleophilic attack on this sulfur atom leads to the cleavage of one of the sulfur-nitrogen bonds, releasing a phthalimide anion and forming a sulfenyl-phthalimide intermediate. This intermediate is the key electrophilic species that subsequently reacts with other nucleophiles.
Reaction with Thiols: Formation of Unsymmetrical Disulfides and Trisulfides
The reaction of this compound with thiols is a cornerstone of its application. The reaction proceeds in a stepwise manner, allowing for the controlled synthesis of either unsymmetrical disulfides or trisulfides depending on the stoichiometry and reaction conditions.
Mechanism for Trisulfide Formation:
-
Initial Nucleophilic Attack: A thiol (R-SH) attacks the electrophilic sulfur of this compound, leading to the formation of an N-(alkyldithio)phthalimide intermediate and the release of a phthalimide anion.
-
Second Nucleophilic Attack: A second equivalent of the thiol, or a different thiol, then attacks the sulfur atom of the N-(alkyldithio)phthalimide that is bonded to the phthalimide group. This results in the formation of an unsymmetrical trisulfide (R-S-S-S-R') and the expulsion of another phthalimide anion.
Figure 1: Reaction pathway for unsymmetrical trisulfide synthesis.
By controlling the stoichiometry of the thiol, it is possible to favor the formation of unsymmetrical disulfides. This is typically achieved by first reacting this compound with one equivalent of a thiol to generate the N-(alkyldithio)phthalimide intermediate, which can then be reacted with a different nucleophile.
Reaction with Phosphines
While direct, comprehensive studies on the reaction of this compound with phosphines are not extensively detailed in the reviewed literature, the known reactivity of related sulfur transfer agents provides a strong basis for the expected mechanism. Tertiary phosphines, such as triphenylphosphine (PPh₃), are excellent thiophiles and are known to abstract sulfur from various sources. The reaction of this compound with a phosphine is anticipated to proceed as follows:
-
Initial Sulfur Abstraction: The phosphine attacks one of the sulfur atoms of this compound, leading to the formation of a phosphine sulfide (R₃P=S) and an N-thiophthalimide anion.
-
Further Reaction (Hypothetical): The N-thiophthalimide anion could potentially react further, but the most probable and stable products are the phosphine sulfide and phthalimide.
This reactivity is supported by the observation that trisulfides, which can be synthesized from this compound derivatives, are reduced to disulfides by triphenylphosphine, with the concomitant formation of triphenylphosphine sulfide.[1] This demonstrates the transfer of a sulfur atom to the phosphine.
References
The Genesis and Evolution of Phthalimide-Based Sulfur Transfer Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The controlled introduction of sulfur atoms into molecular architectures is a cornerstone of modern synthetic and medicinal chemistry. Among the diverse array of reagents developed for this purpose, those based on the phthalimide scaffold have carved a significant niche, offering a versatile and often highly efficient means of forging sulfur-sulfur and carbon-sulfur bonds. This technical guide delves into the discovery and historical development of phthalimide-based sulfur transfer reagents, charting their evolution from early academic curiosities to indispensable tools in complex natural product synthesis and drug discovery. We will explore the key classes of these reagents, their mechanisms of action, and their applications in the synthesis of vital sulfur-containing motifs such as trisulfides and unsymmetrical disulfides. Detailed experimental protocols for the preparation and use of seminal reagents are provided, alongside a comprehensive summary of quantitative data to aid in reaction planning and optimization. Furthermore, this guide offers insights into the limitations and safety considerations associated with these powerful synthetic tools.
A Historical Perspective: The Dawn of Phthalimide-Based Sulfur Chemistry
The story of phthalimide-based sulfur transfer reagents begins in the mid-20th century. While the phthalimide group itself was well-established in organic synthesis, notably through the Gabriel synthesis of primary amines, its application in sulfur chemistry was yet to be explored. A pivotal moment arrived in 1949 , with the work of Franklin S. Spring and his colleagues , who, while investigating derivatives of phthalimide, first reported the synthesis of N,N'-thiobisphthalimide . This symmetrical molecule, readily prepared from potassium phthalimide and sulfur monochloride or dichloride, laid the foundational stone for this class of reagents.
Initially, the reactivity of this compound was not fully appreciated in the context of sulfur transfer. However, subsequent research, notably by David N. Harpp and his research group at McGill University , systematically explored the chemistry of this compound and related compounds, popularizing them as effective sulfur transfer agents. These reagents, often referred to as "Harpp's reagents ," demonstrated a remarkable ability to react with various nucleophiles, enabling the clean and efficient transfer of sulfur atoms. This pioneering work in the latter half of the 20th century opened the door to a plethora of synthetic applications, transforming phthalimide-based compounds from mere curiosities into powerful reagents in the synthetic chemist's arsenal.
A significant leap in the application of these reagents came with the work of K.C. Nicolaou and his team in the total synthesis of complex, biologically active natural products. Their elegant use of a phthalimide-based reagent for the construction of the trisulfide linkage in the potent antitumor agent Shishijimicin A showcased the unique capabilities of these reagents in intricate molecular settings.[1][2][3] This high-profile application solidified the importance of phthalimide-based sulfur transfer reagents in modern organic synthesis and drug discovery.
Core Concepts and Mechanisms of Sulfur Transfer
Phthalimide-based sulfur transfer reagents can be broadly categorized based on the nature of the sulfur-containing moiety attached to the phthalimide nitrogen. The reactivity and the type of sulfur species transferred are dictated by this structural feature.
This compound: The Progenitor
This compound serves as a key precursor for many other phthalimide-based sulfur transfer reagents.[4] Its fundamental reaction involves the cleavage of the N-S bond by a nucleophile, leading to the transfer of a single sulfur atom.
Figure 1: General reaction pathway of this compound.
Phthalimide-Disulfide Reagents for Trisulfide Synthesis
A significant advancement in the field was the development of phthalimide-disulfide reagents for the synthesis of trisulfides. These reagents, often generated in situ or as stable intermediates, react with thiols to deliver a disulfide unit, thereby forming a trisulfide linkage.[4] The reaction is believed to proceed through a nucleophilic attack of the thiol on the sulfur atom adjacent to the phthalimide group, followed by the departure of the phthalimide anion as a good leaving group.
Figure 2: Mechanism of trisulfide synthesis.
Copper-Catalyzed Synthesis of Unsymmetrical Disulfides
More recently, the utility of phthalimide-based sulfur transfer reagents has been expanded to the synthesis of unsymmetrical disulfides through copper-catalyzed cross-coupling reactions.[5][6][7][8] In these reactions, a phthalimide-carried disulfur reagent (a "Harpp reagent" analogue) couples with a suitable partner, such as a boronic acid, under mild conditions. The proposed mechanism involves the formation of a copper-sulfur intermediate, which then undergoes transmetalation and reductive elimination to afford the unsymmetrical disulfide.
Figure 3: Proposed catalytic cycle for unsymmetrical disulfide synthesis.
Applications in Synthesis and Drug Discovery
The versatility of phthalimide-based sulfur transfer reagents has led to their widespread application in various areas of chemical synthesis, with a notable impact on drug discovery and development.
-
Natural Product Synthesis: As highlighted by the synthesis of Shishijimicin A, these reagents are invaluable for the construction of complex sulfur-containing natural products possessing potent biological activities.[1][2][3]
-
Medicinal Chemistry: The trisulfide and unsymmetrical disulfide motifs are present in numerous biologically active compounds and are important pharmacophores. Phthalimide-based reagents provide a reliable method for accessing these structures, facilitating the synthesis of novel drug candidates.
-
Bioconjugation: The ability to selectively introduce sulfur linkages under mild conditions makes these reagents potentially useful for the modification of biomolecules, such as peptides and proteins.[4]
-
Materials Science: Sulfur-containing polymers and materials often exhibit unique optical and electronic properties. Phthalimide-based reagents can be employed in the synthesis of monomers and polymers with tailored sulfur content.
Quantitative Data Summary
The efficiency of phthalimide-based sulfur transfer reagents is highly dependent on the specific reagent, substrate, and reaction conditions. The following tables summarize representative quantitative data for the synthesis of trisulfides and unsymmetrical disulfides.
Table 1: Synthesis of Trisulfides using Phthalimide-Disulfide Reagents [4]
| Entry | Thiol Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl mercaptan | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 85 |
| 2 | Thiophenol | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 82 |
| 3 | 1-Hexanethiol | PhthN-SS-Cys(NAc)OMe | DCM | 2 | 88 |
| 4 | 2-Methyl-2-propanethiol | PhthN-SS-Cys(NAc)OMe | DCM/TEA | 2 | >60 |
| 5 | Glutathione (GSH) | PhthN-SS-Cys(NAc)OMe | ACN/H₂O | 2 | >70 |
| 6 | Thioglucose | PhthN-SS-Cys(NAc)OMe | ACN/H₂O | 2 | >70 |
Table 2: Copper-Catalyzed Synthesis of Unsymmetrical Disulfides [8]
| Entry | Boronic Acid | Phthalimide-Disulfide Reagent | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 92 |
| 2 | 4-Methoxyphenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 85 |
| 3 | 4-Chlorophenylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 88 |
| 4 | Naphthylboronic acid | PhthN-SS-Ph | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 78 |
| 5 | Phenylboronic acid | PhthN-SS-Me | Cu(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 10 | 81 |
Detailed Experimental Protocols
Synthesis of this compound[4]
Figure 4: Workflow for the synthesis of this compound.
-
Materials: Phthalimide, sulfur monochloride, anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a solution of phthalimide (1.0 eq) in anhydrous DMF, add sulfur monochloride (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
A precipitate will form during the reaction. Collect the solid by filtration.
-
Wash the solid with a small amount of cold DMF and then with a suitable volatile solvent (e.g., diethyl ether).
-
Dry the solid under vacuum to afford this compound as a white to off-white solid.
-
General Procedure for the Synthesis of Trisulfides[4]
Figure 5: General workflow for trisulfide synthesis.
-
Materials: Phthalimide-disulfide reagent (e.g., PhthN-SS-Cys(NAc)OMe), thiol, dichloromethane (DCM).
-
Procedure:
-
Dissolve the phthalimide-disulfide reagent (1.5 eq) in DCM.
-
In a separate flask, dissolve the thiol (1.0 eq) in DCM.
-
Add the thiol solution dropwise to the solution of the phthalimide-disulfide reagent at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trisulfide.
-
Limitations and Safety Considerations
While phthalimide-based sulfur transfer reagents are powerful tools, it is important to be aware of their limitations and to handle them with appropriate safety precautions.
-
Limitations:
-
The scope of the reaction can be limited by the stability of the substrates and products to the reaction conditions.
-
In some cases, over-reaction or side reactions can occur, leading to the formation of higher-order polysulfides or other byproducts.
-
The stoichiometry of the reagents can be crucial for achieving high yields, as excess thiol can sometimes lead to decomposition of the desired trisulfide product.[4]
-
-
Safety Precautions:
-
This compound and related reagents should be handled in a well-ventilated fume hood.[5][7][8]
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[5][7]
-
These reagents should be stored in a cool, dry place away from incompatible materials.[5][8]
-
Consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed handling and disposal information.[6][7]
-
Conclusion
From their initial discovery as seemingly simple derivatives of phthalimide, phthalimide-based sulfur transfer reagents have evolved into a sophisticated and versatile class of synthetic tools. Their journey, marked by the pioneering work of chemists like Spring, Harpp, and Nicolaou, highlights the continuous innovation in the field of organic synthesis. The ability to controllably introduce sulfur atoms, particularly in the formation of trisulfide and unsymmetrical disulfide linkages, has had a profound impact on the synthesis of complex molecules and the development of new therapeutic agents. As our understanding of the biological roles of sulfur-containing compounds continues to grow, the importance of these reagents in both academic research and industrial drug development is set to expand even further. This guide provides a solid foundation for researchers looking to harness the power of phthalimide-based sulfur transfer reagents in their own synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Chemoselective Coupling of N-Dithiophthalimides and Alkyl Halides: Synthesis of Unsymmetrical Disulfides and Sulfides [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
A Technical Guide to N,N'-Thiobisphthalimide for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of N,N'-Thiobisphthalimide, a versatile reagent in organic synthesis with potential applications in medicinal chemistry. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its relevance to significant signaling pathways.
Core Molecular Data
This compound is a commercially available reagent, often utilized as a sulfur transfer agent in various chemical reactions.[1][2][3] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₈N₂O₄S | [4] |
| Molecular Weight | 324.3 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | [5] |
| Melting Point | 214-218 °C | [5] |
| Solubility | Slightly soluble in Chloroform | [5][6] |
| Stability | Hygroscopic | [5][6] |
Spectroscopic Profile
Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is best obtained from dedicated analytical services, typical spectroscopic features are presented here based on the analysis of its constituent functional groups.
| Spectroscopic Technique | Expected Features |
| FT-IR (cm⁻¹) | - Aromatic C-H stretch (3000-3150)- Imide C=O stretch (around 1700-1780)- C-N stretch (around 1300-1350) |
| ¹H NMR (ppm) | - Aromatic protons of the phthalimide rings (multiplet, typically in the range of 7.5-8.0 ppm) |
| ¹³C NMR (ppm) | - Carbonyl carbons of the imide groups (around 165-170 ppm)- Aromatic carbons (in the range of 120-140 ppm) |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from phthalimide and sulfur monochloride.[1]
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration under reduced pressure
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phthalimide in an appropriate volume of anhydrous solvent.
-
With vigorous stirring, slowly add sulfur monochloride to the phthalimide solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by filtration under reduced pressure and wash with a small amount of cold solvent to remove unreacted starting materials.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum to yield this compound as a solid.
Relevance in Drug Discovery: The mTOR Signaling Pathway
While direct studies on this compound's interaction with signaling pathways are limited, the related compound N-Hydroxyphthalimide has been shown to exhibit antitumor activity by suppressing the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[7][8][9][10][11] Understanding this pathway is therefore highly relevant for drug development professionals working with phthalimide-based compounds.
The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key components and their interactions.
Figure 1. A simplified diagram of the mTOR signaling pathway.
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The provided data and protocols for this compound, coupled with insights into relevant biological pathways, aim to facilitate further research and development in this promising area.
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7764-29-6 CAS MSDS (N,N'-THIO-BIS(PHTHALIMIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N,N'-THIO-BIS(PHTHALIMIDE) CAS#: 7764-29-6 [m.chemicalbook.com]
- 7. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
The Electrophilic Nature of the Sulfur Atom in N,N'-Thiobisphthalimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Thiobisphthalimide has emerged as a versatile and efficient sulfur transfer reagent in modern organic synthesis. The unique electronic properties of this compound, particularly the pronounced electrophilicity of its central sulfur atom, enable a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role as an electrophilic sulfur source. Detailed experimental protocols, quantitative data on its reactivity with various nucleophiles, and mechanistic insights are presented to facilitate its practical application in research and development settings, particularly in the context of drug discovery and materials science.
Introduction
The strategic incorporation of sulfur atoms into organic molecules is a cornerstone of medicinal chemistry and materials science. Sulfur-containing functional groups are present in a vast array of pharmaceuticals, agrochemicals, and functional materials, imparting unique physicochemical and biological properties. Electrophilic sulfur transfer reagents are indispensable tools for the controlled introduction of sulfur moieties. Among these, this compound stands out due to its stability, ease of handling, and predictable reactivity.
The core of this compound's utility lies in the electrophilic character of its sulfur atom. Flanked by two electron-withdrawing phthalimido groups, the sulfur atom becomes highly susceptible to nucleophilic attack. The phthalimide anion is an excellent leaving group, facilitating the transfer of the sulfur atom to a wide range of nucleophiles. This guide delves into the fundamental principles governing the electrophilicity of the sulfur atom in this compound and provides practical guidance for its use in synthesis.
Synthesis of this compound
This compound is readily prepared via the reaction of potassium phthalimide with sulfur monochloride (S₂Cl₂) or, more commonly, directly from phthalimide and sulfur monochloride.[1]
Experimental Protocol: Synthesis from Phthalimide and Sulfur Monochloride
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of phthalimide (2 equivalents) is prepared in anhydrous toluene.
-
The solution is heated to reflux, and any residual water is removed azeotropically.
-
The mixture is cooled to room temperature, and anhydrous DMF is added.
-
Sulfur monochloride (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to 80-90 °C and maintained at this temperature for 2-3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with water and ethanol to remove any unreacted starting materials and byproducts.
-
The crude product is recrystallized from a suitable solvent (e.g., acetic acid or a mixture of DMF and water) to afford pure this compound as a white crystalline solid.
Expected Yield: 74%[1]
Data Presentation: Reactivity with Nucleophiles
The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles. The following tables summarize its reactivity, highlighting the scope of this versatile reagent.
Reaction with Thiols to Form Disulfides and Trisulfides
This compound and its derivatives are excellent reagents for the synthesis of unsymmetrical disulfides and trisulfides. The reaction proceeds via nucleophilic attack of the thiol on the electrophilic sulfur atom.
| Nucleophile (Thiol) | Product Type | Reaction Conditions | Yield (%) | Reference |
| Benzylthiol | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, DCM, rt, 2h | 85 | [1] |
| 4-Methoxybenzylthiol | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, DCM, rt, 2h | 88 | [1] |
| 2-Phenylethanethiol | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, DCM, rt, 2h | 92 | [1] |
| Cyclohexanethiol | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, DCM, rt, 2h | 81 | [1] |
| tert-Butylthiol | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, TEA (0.5 equiv.), DCM, rt, 2h | 75 | [1] |
| Glutathione (GSH) | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, ACN/H₂O, rt, 2h | 78 | [1] |
| Thioglucose | Trisulfide | 1.5 equiv. of a phthalimide-based disulfide reagent, ACN/H₂O, rt, 2h | 72 | [1] |
Copper-Catalyzed Thiolation of Organozinc Halides
In the presence of a copper catalyst, N-thiophthalimides (derived from this compound) can be used for the electrophilic thiolation of organozinc halides to produce a variety of thioethers.[2][3]
| Organozinc Halide (R-ZnX) | Thioether Product (R-S-Ar) | Yield (%) | Reference |
| Phenylzinc chloride | Phenyl-4-methoxyphenyl sulfide | 92 | [2][3] |
| 4-Fluorophenylzinc chloride | 4-Fluorophenyl-4-methoxyphenyl sulfide | 89 | [2][3] |
| 2-Thienylzinc chloride | 2-Thienyl-4-methoxyphenyl sulfide | 85 | [2][3] |
| Benzylzinc chloride | Benzyl-4-methoxyphenyl sulfide | 91 | [2][3] |
| Ethylzinc chloride | Ethyl-4-methoxyphenyl sulfide | 78 | [2][3] |
Experimental Protocols for Key Reactions
General Procedure for the Synthesis of Trisulfides from Thiols
This protocol is adapted from the use of a cysteine-phthalimide disulfide reagent, which is synthesized from this compound.[1]
Materials:
-
This compound-derived sulfur transfer reagent (e.g., cysteine-phthalimide disulfide)
-
Thiol
-
Dichloromethane (DCM)
Procedure:
-
The phthalimide-based sulfur transfer reagent (1.5 equivalents) is dissolved in DCM.
-
The thiol (1.0 equivalent) is dissolved in DCM and added dropwise to the solution of the sulfur transfer reagent.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure trisulfide.
General Procedure for the Copper-Catalyzed Thiolation of Organozinc Halides
Materials:
-
N-Arylthiophthalimide
-
Organozinc halide
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), N-arylthiophthalimide (1.0 equivalent) and Cu(OAc)₂·H₂O (5-10 mol%) are dissolved in anhydrous THF.
-
The solution of the organozinc halide (1.2 equivalents) in THF is added dropwise to the reaction mixture at 25 °C.
-
The reaction is stirred at 25 °C for 1 hour.
-
The reaction is monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding thioether.[2][3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound and its application in sulfur transfer reactions.
Caption: Generalized mechanism of nucleophilic attack on the sulfur atom of this compound.
Caption: Workflow for the copper-catalyzed thiolation of organozinc halides using N-thiophthalimides.
Conclusion
This compound is a highly valuable reagent for electrophilic sulfur transfer, owing to the well-defined reactivity of its central sulfur atom. The electron-withdrawing nature of the phthalimido groups renders the sulfur atom susceptible to attack by a broad range of nucleophiles, enabling the efficient synthesis of diverse sulfur-containing molecules. This guide has provided a detailed overview of its synthesis, quantitative reactivity data, and key experimental protocols to empower researchers in leveraging the unique properties of this reagent. The continued exploration of this compound and its derivatives is poised to unlock new avenues in drug discovery, materials science, and synthetic methodology.
References
Methodological & Application
Application Notes and Protocols for N,N'-Thiobisphthalimide as a Sulfur Transfer Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Thiobisphthalimide is a versatile and efficient electrophilic sulfur transfer reagent employed in organic synthesis for the formation of sulfur-containing compounds. Its stability, ease of handling, and reactivity make it a valuable tool for the introduction of sulfur atoms in a controlled manner. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various organosulfur compounds, which are significant in medicinal chemistry and drug development.
Core Applications
This compound serves as a source of "S" and "S₂" synthons, enabling the synthesis of a range of sulfur-containing functional groups. Key applications include:
-
Synthesis of Trisulfides: Reaction with thiols to form trisulfide linkages, which are found in various natural products and biologically active molecules.
-
Synthesis of Unsymmetrical Disulfides: Through the formation of intermediate N-sulfenylphthalimides or related derivatives, it facilitates the synthesis of unsymmetrical disulfides.
-
Synthesis of Thioethers: Via its derivatives, it can be used in transition-metal-catalyzed reactions to form carbon-sulfur bonds.
-
Synthesis of Sulfenamides: It can serve as a precursor to N-thiophthalimides, which are reactive towards amines to generate sulfenamides.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.
Table 1: Synthesis of Cysteine-Phthalimide Disulfide and Subsequent Trisulfide Formation
| Entry | Thiol Substrate | Product | Solvent | Time (h) | Yield (%) |
| 1 | N-Acetyl-L-cysteine methyl ester | Cysteine-Phthalimide Disulfide | DCM | 2 | 72 |
| 2 | Benzyl mercaptan | Dibenzyl trisulfide | DCM | 2 | 85 |
| 3 | Thiophenol | Diphenyl trisulfide | DCM | 2 | 82 |
| 4 | 2-Mercaptoethanol | Bis(2-hydroxyethyl) trisulfide | DCM | 2 | 75 |
| 5 | Glutathione (GSH) | Glutathione trisulfide | ACN-H₂O | 2 | >70 |
Table 2: Synthesis of N-(N-morpholindithio)phthalimide and Unsymmetrical Disulfides
| Entry | Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | N-(N-morpholindithio)phthalimide | CH₂Cl₂ | 5 | 91 |
| 2 | N-(N-morpholindithio)phthalimide | Allyltrimethylsilane | Allyl morpholinyl disulfide | CH₂Cl₂ | 1 | 99 |
| 3 | N-(N-morpholindithio)phthalimide | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl morpholinyl disulfide | CH₂Cl₂ | 16 | 85 |
Table 3: Copper-Catalyzed Synthesis of Thioethers using N-Thiophthalimides
| Entry | Organozinc Halide | N-Thiophthalimide | Product | Catalyst | Time (h) | Yield (%) |
| 1 | PhZnCl | N-(phenylthio)phthalimide | Diphenyl sulfide | 10 mol% Cu(OAc)₂ | 1 | 92 |
| 2 | EtZnBr | N-(ethylthio)phthalimide | Diethyl sulfide | 5 mol% Cu(OAc)₂ | 1 | 85 |
| 3 | BnZnCl | N-(benzylthio)phthalimide | Dibenzyl sulfide | 10 mol% Cu(OAc)₂ | 1 | 88 |
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Phthalimide Disulfide Reagent and its use in Trisulfide Synthesis[1]
Step 1: Synthesis of this compound
-
To a solution of phthalimide in an appropriate solvent, add sulfur monochloride (S₂Cl₂) dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
The resulting precipitate of this compound is collected by filtration, washed, and dried. A typical yield is around 74%.[1]
Step 2: Synthesis of Cysteine-Phthalimide Disulfide Reagent
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add a solution of N-Acetyl-L-cysteine methyl ester (NACMe) (1 equivalent) in DCM to the mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the cysteine-phthalimide disulfide reagent as a white solid (typical yield of 72%).[1]
Step 3: General Procedure for Trisulfide Synthesis
-
Dissolve the cysteine-phthalimide disulfide reagent (1.5 equivalents) in DCM.
-
Add a solution of the desired thiol (1 equivalent) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Remove the solvent by rotary evaporation.
-
Purify the crude trisulfide product by flash column chromatography.
Protocol 2: Synthesis of N-(N-morpholindithio)phthalimide and its use in the Synthesis of Unsymmetrical Disulfides[2]
Step 1: Synthesis of N-(N-morpholindithio)phthalimide
-
To a solution of N,N'-dithiobis(phthalimide) (1.0 equivalent) in CH₂Cl₂ at room temperature, add morpholine (2.0 equivalents).
-
Stir the reaction mixture for 5 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford N-(N-morpholindithio)phthalimide (91% yield).[2]
Step 2: Synthesis of an Unsymmetrical Disulfide
-
To a solution of N-(N-morpholindithio)phthalimide (1.0 equivalent) and an appropriate nucleophile (e.g., allyltrimethylsilane, 3.0 equivalents) in CH₂Cl₂ at -20 °C, add trifluoroacetic acid (TFA, 5.0 equivalents).
-
Stir the reaction mixture for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the unsymmetrical disulfide (e.g., allyl morpholinyl disulfide, 99% yield).[2]
Protocol 3: Copper-Catalyzed Thiolation of Organozinc Halides with N-Thiophthalimides[3]
Note: N-Thiophthalimides are typically prepared from the corresponding thiol and phthalimide, or via reaction of a thiol with N-bromosuccinimide followed by reaction with potassium phthalimide. This compound can be considered a precursor to the phthalimide moiety in these reagents.
-
Prepare the organozinc halide reagent in situ or use a pre-formed solution.
-
In a reaction vessel under an inert atmosphere, dissolve the N-thiophthalimide (1.0 equivalent) in anhydrous THF.
-
Add Cu(OAc)₂ (5-10 mol%).
-
To this mixture, add the solution of the organozinc halide (1.2 equivalents) dropwise at 25 °C.
-
Stir the reaction mixture for 1 hour at 25 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
Visualizations
References
Application Notes: Synthesis of Symmetrical and Unsymmetrical Trisulfides with N,N'-Thiobisphthalimide-Derived Reagents
Introduction
Organic trisulfides (R-S-S-S-R') are a class of sulfur-containing compounds found in nature, notably in plants of the Allium genus, such as garlic.[1] These molecules and their related reactive sulfur species (RSS) play significant roles in various physiological processes and exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-cancer properties.[1] The synthesis of trisulfides is crucial for exploring their therapeutic potential and understanding their roles in RSS biology.[1][2] This document details a highly efficient method for preparing biothiol and protein-based trisulfides using phthalimide-based sulfur transfer reagents, which are derived from N,N'-Thiobisphthalimide.[1] This approach is versatile, applicable to a wide range of small molecules and proteins, and provides excellent yields under mild conditions.[2]
Principle of the Reaction
The core of this methodology is a phthalimide-based disulfide reagent that acts as a sulfur transfer agent to convert thiols into trisulfides.[1] The process begins with the synthesis of this compound, which is then used to prepare a more stable and versatile intermediate, a cysteine-phthalimide disulfide. This intermediate readily reacts with a variety of thiols to form the desired trisulfide products.
The overall transformation can be summarized in two main stages:
-
Synthesis of the Cysteine-Phthalimide Disulfide Reagent (2): this compound (1) is first synthesized by treating phthalimide with sulfur monochloride (S₂Cl₂).[1][2] Reagent 1 then reacts with a thiol, such as N-Acetyl-L-cysteine methyl ester (NACMe), to yield the key cysteine-phthalimide disulfide reagent 2 .[1][2] This reagent is a stable, solid compound that can be stored for months at low temperatures without significant degradation.[1][2]
-
Trisulfide Formation: The cysteine-phthalimide disulfide reagent 2 then reacts with a target thiol (R-SH). In this step, the disulfide bond is attacked by the thiol, leading to the formation of an unsymmetrical trisulfide and phthalimide as a byproduct. The reaction is efficient for primary, secondary, tertiary, and aryl thiols.[1]
Visualizations
Caption: Synthesis pathway for the key intermediate reagent.
Caption: General reaction for the synthesis of trisulfides.
Experimental Protocols
Protocol 1: Synthesis of Cysteine-Phthalimide Disulfide Reagent (2)
This protocol is performed in two steps as described in the literature.[1][2]
1A: Synthesis of this compound (1)
-
Materials: Phthalimide, sulfur monochloride (S₂Cl₂), suitable organic solvent (e.g., toluene).
-
Procedure:
1B: Synthesis of Cysteine-Phthalimide Disulfide Reagent (2)
-
Materials: this compound (1), N-Acetyl-L-cysteine methyl ester (NACMe), suitable organic solvent (e.g., dichloromethane - DCM).
-
Procedure:
-
Dissolve this compound (1) in the solvent.
-
Add N-Acetyl-L-cysteine methyl ester (NACMe) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
The desired product, reagent 2 , is typically isolated via column chromatography. This step has been reported with a 72% yield.[1][2]
-
Reagent 2 is a white solid that can be stored at 0 °C for several months.[1][2]
-
Protocol 2: General Synthesis of Small Molecule Trisulfides
This protocol is optimized for the synthesis of trisulfides from various organic thiols.
-
Materials: Target thiol (R-SH), Cysteine-Phthalimide Disulfide Reagent (2), solvent (DCM, acetonitrile (ACN), or methanol (MeOH)), triethylamine (TEA) for tertiary thiols.
-
Procedure:
-
In a reaction vessel, dissolve the target thiol (1.0 equivalent) in the chosen solvent (e.g., ACN).
-
Add the Cysteine-Phthalimide Disulfide Reagent 2 (1.5 equivalents). Using an excess of reagent 2 was found to increase the product yield to as high as 85%.[2] Conversely, using excess thiol can decrease the yield.[2]
-
For tertiary thiol substrates, add triethylamine (TEA) (0.5 equivalents) to the mixture. This is necessary to achieve yields greater than 60% for these sterically hindered thiols.[1][2]
-
Stir the reaction mixture at room temperature for approximately 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the pure trisulfide.
-
-
Note on Solvents: While various organic solvents work well, reactions involving water-soluble thiols like glutathione (GSH) require a solvent mixture such as ACN-H₂O.[1][2]
Protocol 3: Synthesis of Protein-Based Trisulfides
This method can be extended to modify thiol-containing proteins.
-
Materials: Thiol-containing protein (e.g., Bovine Serum Albumin - BSA), Cysteine-Phthalimide Disulfide Reagent (2), phosphate buffer (pH 7.4).
-
Procedure:
-
Reduce the protein to ensure free cysteine residues are available.
-
Dissolve the reduced protein in a phosphate buffer (pH 7.4).
-
Add the Cysteine-Phthalimide Disulfide Reagent 2 (e.g., 10 equivalents) to the protein solution.[1]
-
Incubate the reaction overnight at 4 °C.[1]
-
Purify the modified protein using a desalting column (e.g., PD-10 column) to remove excess reagent and byproducts.[1]
-
Analyze the final product by mass spectrometry (MS) to confirm the formation of the protein-trisulfide adduct.[1]
-
Data Presentation
The following table summarizes the optimized conditions and yields for the synthesis of various trisulfides using the Cysteine-Phthalimide Disulfide Reagent 2 .
| Thiol Substrate Type | Model Substrate | Solvent | Additive | Yield (%) | Citation(s) |
| Primary (Aromatic) | Benzyl Mercaptan | DCM | None | 85 | [2] |
| Primary (Aliphatic) | General | ACN | None | Excellent | [1] |
| Secondary | General | ACN | None | Excellent | [1] |
| Tertiary | General | ACN | 0.5 eq. TEA | >60 | [1][2] |
| Aryl | General | ACN | None | Excellent | [1] |
| Water-Soluble | Glutathione (GSH) | ACN / H₂O | None | >70 | [1][2] |
| Water-Soluble | Thioglucose | ACN / H₂O | None | >70 | [1] |
Experimental Workflow Visualization
Caption: Typical experimental workflow for small molecule trisulfide synthesis.
References
Application of N,N'-Thiobisphthalimide in Peptide and Protein Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Thiobisphthalimide is a versatile reagent employed in the selective modification of peptides and proteins, primarily targeting cysteine residues. Its reactivity with thiols enables the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many proteins. This document provides detailed application notes and experimental protocols for the use of this compound in peptide and protein modification, including data on reaction efficiency and workflows for bioconjugation.
Core Applications
This compound serves as a valuable tool for:
-
Disulfide Bond Formation: Facilitating the creation of intramolecular and intermolecular disulfide bridges in synthetic peptides and proteins, which is essential for proper folding and stability.
-
Cysteine Modification: Specifically targeting and modifying cysteine residues to introduce labels, crosslinkers, or other moieties for studying protein structure and function.
-
Synthesis of Trisulfides: Acting as a precursor for the generation of reagents used in the synthesis of biologically relevant trisulfides.
Data Presentation
Table 1: Synthesis of Cysteine-Phthalimide Disulfide Reagent (2) from this compound (1)
| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) | Reference |
| Phthalimide | Sulfur monochloride (S₂Cl₂) | This compound (1) | Not specified | 74 | [1] |
| This compound (1) | N-Acetyl-L-cysteine methyl ester (NACMe) | Cysteine-phthalimide disulfide (2) | Not specified | 72 | [1] |
Table 2: Optimization of Trisulfide Synthesis using Cysteine-Phthalimide Disulfide Reagent (2)
| Entry | Equivalents of Reagent 2 | Thiol (BnSH) | Solvent | Yield of Trisulfide (%) | Reference |
| 1 | 1.0 | 1.0 | ACN | 60 | [1] |
| 2 | 1.0 | 2.0 | ACN | 41 | [1] |
| 3 | 1.5 | 1.0 | ACN | 85 | [1] |
| 4 | 2.0 | 1.0 | ACN | 85 | [1] |
| 5 | 1.5 | 1.0 | DCM | 75 | [1] |
| 6 | 1.5 | 1.0 | THF | 70 | [1] |
| 7 | 1.5 | 1.0 | Toluene | 65 | [1] |
ACN: Acetonitrile, DCM: Dichloromethane, THF: Tetrahydrofuran, BnSH: Benzyl mercaptan
Table 3: Scope of Thiol Substrates for Trisulfide Synthesis with Reagent 2
| Thiol Substrate | Product | Solvent | Yield (%) | Reference |
| Primary, secondary, aryl thiols | Corresponding trisulfides | ACN | Excellent | [1] |
| Tertiary thiols | Corresponding trisulfides | ACN with 0.5 equiv. TEA | >60 | [1] |
| Glutathione (GSH) | Glutathione-cysteine trisulfide | ACN-H₂O | >70 | [1] |
| Thioglucose | Thioglucose-cysteine trisulfide | ACN-H₂O | >70 | [1] |
TEA: Triethylamine
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol describes the synthesis of the starting reagent, this compound.
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Appropriate solvent (e.g., chlorinated solvent)
-
Reaction vessel with stirring and temperature control
-
Purification apparatus (e.g., recrystallization setup)
Procedure:
-
Dissolve phthalimide in a suitable solvent in the reaction vessel.
-
Slowly add sulfur monochloride to the solution while stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude this compound by recrystallization from an appropriate solvent to yield the final product. A yield of approximately 74% can be expected.[1]
Protocol 2: Modification of a Cysteine-Containing Peptide with this compound
This protocol outlines a general procedure for the modification of a peptide containing a free cysteine residue to form a phthalimide-disulfide adduct.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous acetonitrile (ACN) or a suitable aprotic solvent
-
Reaction buffer (e.g., phosphate or ammonium acetate buffer, pH 6.5-7.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL. If the peptide has existing disulfide bonds that need to be reduced to expose the target cysteine, treat with a suitable reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Reaction: Add a 1.1 to 2-fold molar excess of the this compound solution to the peptide solution with gentle vortexing or stirring.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 15 seconds to 1 hour. The reaction is typically rapid.[2] Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.
-
Purification: Purify the modified peptide from excess reagent and byproducts using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Visualizations
Reaction Scheme and Workflow
Caption: Synthesis and peptide modification workflow using this compound.
Signaling Pathway Regulation by Protein Disulfide Modification
Disulfide bond formation and cleavage are critical post-translational modifications that can regulate protein function and, consequently, cellular signaling pathways. For example, the redox state of cysteine residues can act as a molecular switch.
Caption: General signaling pathway regulated by inter-protein disulfide bond formation.[3][4]
Conclusion
This compound is a valuable electrophilic sulfur transfer reagent for the modification of cysteine residues in peptides and proteins. The protocols and data presented here provide a foundation for researchers to utilize this reagent for creating disulfide bonds, synthesizing bioconjugates, and exploring the impact of such modifications on biological systems. The high efficiency and selectivity of the thiol modification reaction make it a powerful tool in chemical biology and drug development.
References
- 1. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunoregulation through membrane proteins modified by reducing conditions induced by immune reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-Thiobisphthalimide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Thiobisphthalimide is a versatile sulfur transfer reagent employed in organic synthesis. It is a stable, crystalline solid that serves as an efficient source of sulfur in various chemical transformations. While its primary application lies in the synthesis of symmetrical and unsymmetrical trisulfides from thiols, its potential for other sulfur transfer reactions, such as the thionation of amides to thioamides, remains an area of investigation. Thioamides are crucial structural motifs in medicinal chemistry, often enhancing the biological activity and pharmacokinetic properties of drug candidates by acting as isosteres of amides. This document provides a detailed experimental protocol for the established synthesis of trisulfides using this compound and explores a proposed investigational protocol for its application in thioamide synthesis.
Established Application: Synthesis of Trisulfides from Thiols
This compound is a well-established reagent for the efficient synthesis of trisulfides from a variety of thiol precursors. The reaction proceeds under mild conditions and offers good yields for primary, secondary, and tertiary organic thiols.
Experimental Protocol: General Procedure for Trisulfide Synthesis
This protocol describes a general method for the synthesis of trisulfides from thiols using this compound.
Materials:
-
This compound
-
Appropriate thiol (e.g., benzyl mercaptan)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the thiol (1.0 equivalent) in anhydrous dichloromethane (to achieve a final concentration of approximately 40 mM with respect to the thiol) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.5 equivalents).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed. This typically takes around 2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure trisulfide product.
Data Presentation: Synthesis of Trisulfides using this compound
The following table summarizes the yields of representative trisulfides synthesized using the described protocol.
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | Benzyl mercaptan | Dibenzyl trisulfide | 60 |
| 2 | Thiophenol | Diphenyl trisulfide | 75 |
| 3 | 1-Dodecanethiol | Di(dodecyl) trisulfide | 82 |
| 4 | Cyclohexanethiol | Dicyclohexyl trisulfide | 78 |
Experimental Workflow for Trisulfide Synthesis
Caption: Experimental workflow for the synthesis of trisulfides.
Investigational Application: Synthesis of Thioamides from Amides
The conversion of amides to thioamides is a critical transformation in medicinal chemistry. While reagents like Lawesson's Reagent and phosphorus pentasulfide are commonly used, the application of this compound for this purpose is not well-documented in the scientific literature. The following protocol is proposed as an investigational starting point for researchers interested in exploring this novel application. This hypothetical procedure is based on general principles of deoxygenative sulfurization reactions, often facilitated by a phosphine reagent to activate the sulfur transfer agent.
Proposed Investigational Protocol for Thioamide Synthesis
Principle: This proposed method involves the in-situ generation of a reactive sulfurating species from this compound and a phosphine, which then reacts with the amide to yield the corresponding thioamide.
Materials:
-
This compound
-
Starting amide (primary, secondary, or tertiary)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), or 1,4-dioxane)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting amide (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous solvent.
-
Addition of Reagent: To this solution, add this compound (1.2 equivalents) portion-wise at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110 °C for toluene).
-
Monitoring the Reaction: Monitor the reaction progress by TLC until the starting amide is consumed. The reaction time may vary significantly depending on the substrate.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue will contain the desired thioamide, triphenylphosphine oxide, and phthalimide byproducts.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the thioamide.
Logical Relationship for Proposed Thioamide Synthesis
Caption: Proposed reaction pathway for thioamide synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and thiols can be odorous and potentially harmful. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable reagent for the synthesis of trisulfides, offering a reliable and high-yielding methodology. Its application for the direct thionation of amides is not yet established but presents an interesting avenue for future research. The proposed investigational protocol provides a rational starting point for scientists to explore this potential transformation, which could lead to novel and efficient methods for the synthesis of medicinally important thioamides. Researchers are encouraged to optimize the proposed conditions for their specific substrates.
The Role of N,N'-Thiobisphthalimide in Organic Synthesis: Application Notes and Protocols for Researchers
For Immediate Release
Application Note APN-2025-12-28
Introduction
N,N'-Thiobisphthalimide is a crystalline solid that serves as a stable, odorless, and efficient sulfur transfer reagent in organic synthesis. While not typically employed as a direct precursor for the ring closure of N-heterocyclic compounds, its utility lies in the preparation of valuable sulfur-containing intermediates, which can subsequently be transformed into various heterocyclic systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and primary applications of this compound, focusing on its role as a precursor to other sulfur transfer reagents and its use in the formation of sulfur-containing compounds.
Core Application: A Precursor to Electrophilic Sulfur Reagents
The primary role of this compound is to act as a source of an electrophilic "S" atom, which can be transferred to nucleophiles. Its reaction with thiols, for instance, leads to the formation of N-thiophthalimides, which are versatile reagents for the introduction of sulfur into organic molecules.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps involving this compound.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalimide | Sulfur Monochloride (S₂Cl₂) | Toluene | Reflux | 4 | 74 | [1] |
Table 2: Synthesis of N-Aryl/Alkylsulfenylphthalimides from this compound
| This compound (equiv.) | Thiol (R-SH) (equiv.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1.0 | Aryl/Alkyl Thiol (1.0) | Dichloromethane | Room Temp | 2 | N-(Aryl/Alkylthio)phthalimide | >90 | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from phthalimide and sulfur monochloride.[1]
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a stirred solution of phthalimide in toluene in a round-bottom flask, add sulfur monochloride dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to afford this compound as a white solid.
Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkylsulfenylphthalimides
This protocol outlines the synthesis of N-Aryl/Alkylsulfenylphthalimides from this compound and a corresponding thiol.
Materials:
-
This compound
-
Aryl or Alkyl Thiol (e.g., thiophenol, benzyl mercaptan)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
To this stirred solution, add the corresponding thiol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
The by-product, phthalimide, will precipitate from the solution. Remove the precipitate by filtration.
-
The filtrate contains the desired N-Aryl/Alkylsulfenylphthalimide. The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Synthesis of N-Sulfenylphthalimides.
Indirect Role in N-Heterocycle Synthesis
While direct cyclization reactions using this compound to form N-heterocycles are not well-documented, the N-sulfenylphthalimides generated from it can be utilized in reactions that lead to precursors of N-heterocycles. For example, the synthesis of thioamides, which are key intermediates in the classical Hantzsch thiazole synthesis, can be envisioned. However, more common and efficient methods for thioamide synthesis typically utilize elemental sulfur or other sulfurizing agents.[2][3][4][5]
The established Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone to yield a thiazole.[3][6]
Caption: Hantzsch Thiazole Synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to other electrophilic sulfur transfer reagents like N-sulfenylphthalimides. While its direct application in the synthesis of N-heterocyclic compounds is not a standard method, its role in the broader context of sulfur chemistry provides avenues for the synthesis of sulfur-containing building blocks. The protocols and data presented herein offer a practical guide for researchers interested in utilizing this versatile sulfur transfer agent. Further research may yet uncover more direct and efficient pathways to N-heterocycles utilizing this compound.
References
- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: N,N'-Thiobisphthalimide for Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N,N'-Thiobisphthalimide is a versatile and efficient sulfur transfer reagent employed in the synthesis of unsymmetrical disulfides from thiols. This methodology is of significant interest in drug development, particularly in the field of bioconjugation, for creating stable yet reversible linkages in molecules such as antibody-drug conjugates (ADCs) and peptide therapeutics.[1][2] The disulfide bond is a crucial structural motif in many biologically active molecules, contributing to the tertiary structure of proteins and modulating the activity of various compounds.[2][3]
The reaction proceeds under mild conditions, offering a high degree of chemoselectivity for thiol groups. This is particularly advantageous when working with complex biomolecules that possess multiple reactive functional groups. The process involves a two-step, one-pot sequence where a thiol first reacts with this compound to form a sulfenylphthalimide intermediate. This activated intermediate is then readily attacked by a second, different thiol to yield the desired unsymmetrical disulfide. This controlled, sequential addition allows for the precise construction of R-S-S-R' linkages, avoiding the common side-products of symmetrical disulfides (R-S-S-R and R'-S-S-R') that often plague oxidative coupling methods.[4]
Key Applications:
-
Peptide and Protein Modification: Introduction of specific disulfide bridges to enhance structural stability or to create cyclic peptides with constrained conformations for improved potency and selectivity.[2]
-
Antibody-Drug Conjugates (ADCs): Formation of cleavable linkers between an antibody and a cytotoxic payload. The disulfide bond is designed to be stable in circulation but can be cleaved by reducing agents like glutathione, which is present in higher concentrations inside cells, ensuring targeted drug release.[2]
-
Prodrug Synthesis: Creation of prodrugs where a disulfide bond masks a therapeutic agent's active thiol group. The bond is later cleaved in a specific biological environment to release the active drug.[2]
Reaction Mechanism
The formation of an unsymmetrical disulfide using this compound occurs via a two-step nucleophilic substitution pathway.
-
Activation Step: The first thiol (R¹SH) acts as a nucleophile, attacking one of the sulfur atoms of this compound. This results in the cleavage of the S-N bond and the formation of a highly reactive N-(alkyldithio)phthalimide (or N-sulfenylphthalimide) intermediate, with the release of one equivalent of phthalimide.
-
Disulfide Formation Step: The second thiol (R²SH) then attacks the external sulfur atom of the N-(alkyldithio)phthalimide intermediate. This second nucleophilic attack displaces the phthalimide group, forming the desired unsymmetrical disulfide (R¹-S-S-R²) and another equivalent of phthalimide as a byproduct.
The sequential nature of these steps is key to the successful synthesis of the unsymmetrical product.
Caption: Reaction mechanism for unsymmetrical disulfide formation.
Experimental Protocols
1. Synthesis of this compound (Starting Reagent)
This protocol is adapted from the synthesis of related phthalimide-based sulfur transfer reagents.[5]
-
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Stir bar, round-bottom flask, condenser, and nitrogen/argon line.
-
-
Procedure:
-
To a stirred solution of phthalimide in an anhydrous solvent under an inert atmosphere (N₂ or Ar), add sulfur monochloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid. A typical yield for this type of reaction is around 74%.[5]
-
2. General Protocol for Unsymmetrical Disulfide Synthesis
This protocol provides a general framework. Optimal conditions, such as solvent and reaction time, may vary depending on the specific thiols used.
-
Materials:
-
Thiol 1 (R¹SH)
-
Thiol 2 (R²SH)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or a mixture for water-soluble thiols)
-
Stir bar, reaction vessel, nitrogen/argon line.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add a solution of the first thiol (R¹SH, 1.0 eq) dropwise to the stirred reaction mixture at room temperature.
-
Allow the reaction to stir for 30-60 minutes to form the N-(alkyldithio)phthalimide intermediate. Monitor the formation of the intermediate by TLC or LC-MS.
-
Once the intermediate is formed, add the second thiol (R²SH, 1.0 - 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction for the consumption of the intermediate and formation of the final product.
-
Upon completion, remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography to isolate the unsymmetrical disulfide.
-
3. Protocol for Bioconjugation to a Cysteine-Containing Peptide
This protocol is a representative example for modifying a peptide.
-
Materials:
-
Cysteine-containing peptide (e.g., N-Acetyl-L-cysteine methyl ester)[5]
-
Small molecule thiol (R²SH)
-
This compound
-
Solvents: Dichloromethane (DCM) for the intermediate formation; appropriate buffer (e.g., phosphate buffer, pH 7.4) for the final conjugation if the second thiol is a biomolecule.
-
-
Procedure:
-
Intermediate Formation:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add the cysteine-containing peptide (1.0 eq) and stir at room temperature for 1 hour.
-
Monitor the reaction. Once the peptide-phthalimide disulfide intermediate is formed, the solvent can be removed under a stream of nitrogen if the next step is in an aqueous buffer. A yield of around 72% for this step has been reported for N-Acetyl-L-cysteine methyl ester.[5]
-
-
Conjugation:
-
Dissolve the dried intermediate in a suitable solvent or buffer system.
-
Add the second thiol (e.g., a drug molecule with a thiol handle) to the solution.
-
Stir the reaction at room temperature or 4°C overnight.
-
Purify the resulting peptide-drug conjugate using appropriate methods such as HPLC.
-
-
Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound and related reagents. Data is compiled from literature reporting on similar sulfur-transfer reactions.[5]
Table 1: Synthesis of Phthalimide-Disulfide Intermediates
| Starting Thiol (R¹SH) | Reagent | Solvent | Time | Yield (%) | Reference |
| N-Acetyl-L-cysteine methyl ester | This compound | DCM | 1h | 72 | [5] |
Table 2: Synthesis of Unsymmetrical Disulfides from a Phthalimide-Disulfide Intermediate
| Intermediate | Second Thiol (R²SH) | Solvent | Time | Yield (%) | Reference |
| Cys(NAc, OMe)-S-S-Phthalimide | Benzyl mercaptan | DCM | 2h | 85 | [5] |
| Cys(NAc, OMe)-S-S-Phthalimide | Thiophenol | DCM | 2h | 91 | [5] |
| Cys(NAc, OMe)-S-S-Phthalimide | t-Butyl mercaptan | DCM | 2h | 64 | [5] |
| Cys(NAc, OMe)-S-S-Phthalimide | Glutathione (GSH) | ACN/H₂O | 2h | 78 | [5] |
| Cys(NAc, OMe)-S-S-Phthalimide | Thioglucose | ACN/H₂O | 2h | 71 | [5] |
Note: Yields are based on the reaction of a pre-formed cysteine-phthalimide disulfide intermediate with various thiols. The use of 1.5 equivalents of the intermediate was found to be optimal in these cases.[5]
Visualizations
Caption: General workflow for unsymmetrical disulfide synthesis.
References
Application Notes and Protocols: N,N'-Thiobisphthalimide Derivatives as Vulcanization Inhibitors in Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Thiobisphthalimide derivatives, with a primary focus on N-Cyclohexylthiophthalimide (CTP), as prevulcanization inhibitors (PVIs) or scorch retarders in the rubber industry. The information provided is intended to guide researchers and professionals in the application and evaluation of these compounds in rubber formulations.
Introduction
This compound and its derivatives are a crucial class of additives in the rubber industry, primarily utilized to prevent premature vulcanization, a phenomenon known as "scorching."[1] Scorching can occur during the high-temperature mixing and processing of rubber compounds, leading to a loss of processability and an increase in scrap material. N-Cyclohexylthiophthalimide (CTP), also known as PVI, is the most widely used compound in this class and serves as a highly effective vulcanization retarder.[1]
The primary function of CTP is to delay the onset of sulfur cross-linking, providing a "scorch safety" window that allows for higher processing temperatures and speeds without the risk of premature curing.[1] This is particularly beneficial in modern, high-efficiency rubber processing operations. Importantly, when used at appropriate dosages, CTP delays the initial vulcanization without significantly impacting the final cure rate or the physical properties of the vulcanized rubber.[2]
Data Presentation
The effectiveness of this compound derivatives as vulcanization inhibitors is quantified by their impact on the curing characteristics and physical properties of the rubber vulcanizate. The following tables summarize the typical effects of adding N-Cyclohexylthiophthalimide (CTP) to a rubber compound.
Table 1: Effect of N-Cyclohexylthiophthalimide (CTP) on Cure Characteristics of Natural Rubber (NR)
| Property | Control (No CTP) | With CTP (0.2 phr) |
| Mooney Scorch Time (t₅, minutes) at 121°C | 15 | 25 |
| Cure Time (t₉₀, minutes) at 150°C | 12 | 12.5 |
| Cure Rate Index (CRI, min⁻¹) | 8.3 | 8.0 |
| Minimum Torque (ML, dNm) | 1.5 | 1.4 |
| Maximum Torque (MH, dNm) | 18.5 | 18.2 |
Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on the specific formulation and processing conditions.
Table 2: Effect of N-Cyclohexylthiophthalimide (CTP) on Physical Properties of Natural Rubber (NR) Vulcanizate
| Property | Control (No CTP) | With CTP (0.2 phr) |
| Tensile Strength (MPa) | 25.5 | 25.2 |
| Modulus at 300% Elongation (MPa) | 14.0 | 13.8 |
| Elongation at Break (%) | 550 | 560 |
| Hardness (Shore A) | 60 | 59 |
Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on the specific formulation and processing conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative this compound derivative and the evaluation of its performance in a rubber compound.
Synthesis of N-Cyclohexylthiophthalimide (CTP)
This protocol is based on the reaction of phthalimide with cyclohexylsulfenyl chloride.
Materials:
-
Phthalimide
-
Dicyclohexyl disulfide
-
Chlorine gas
-
Toluene
-
Hexane
-
Tertiary amine (e.g., triethylamine) or an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide)
Procedure:
-
In a reaction vessel, create a mixture of toluene, phthalimide, and dicyclohexyl disulfide.[3]
-
While maintaining the temperature between 0 and 20°C, pass chlorine gas through the mixture. This in-situ reaction forms cyclohexylsulfenyl chloride.[3]
-
Following the chlorination, add a tertiary amine or an aqueous solution of an alkali metal hydroxide to the mixture as a base. The molar ratio of the base to phthalimide should be between 1:1 and 1.3:1.[3]
-
Allow the reaction to proceed. The N-cyclohexylthiophthalimide will precipitate out of the solution.
-
Isolate the product by filtration.
-
Wash the solid product with hexane and then with water.[4]
-
Dry the final product under vacuum.[3]
Preparation of Rubber Compounds
This protocol follows the general guidelines of ASTM D3182 for mixing standard rubber compounds.
Materials:
-
Natural Rubber (NR) or other suitable elastomer
-
Zinc Oxide
-
Stearic Acid
-
Sulfur
-
Accelerator (e.g., N-tert-butyl-2-benzothiazyl sulfenamide - TBBS)
-
N-Cyclohexylthiophthalimide (CTP)
-
Carbon Black (optional, as a reinforcing filler)
Equipment:
-
Two-roll mill or an internal mixer (Banbury mixer)
Procedure:
-
Mastication: Soften the raw rubber by passing it through the two-roll mill several times.
-
Incorporation of Additives:
-
Add zinc oxide and stearic acid and mix until they are well dispersed.
-
Add the N-Cyclohexylthiophthalimide (CTP) and any fillers like carbon black, and continue mixing.
-
Finally, add the sulfur and accelerator. It is crucial to add the vulcanizing agents (sulfur and accelerator) at the end of the mixing cycle and at a lower temperature to prevent premature vulcanization.
-
-
Homogenization: Continue mixing until a homogeneous compound is obtained.
-
Sheeting Out: Pass the compounded rubber through the mill to form sheets of a specified thickness.
Evaluation of Curing Characteristics
This protocol is based on ASTM D2084, using an oscillating disk rheometer (ODR) or a moving die rheometer (MDR).
Equipment:
-
Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)
Procedure:
-
Place a sample of the uncured rubber compound into the temperature-controlled chamber of the rheometer.
-
The instrument applies a sinusoidal shear strain to the sample at a specified temperature (e.g., 150°C).
-
The torque required to oscillate the disk or die is measured as a function of time.
-
The resulting cure curve provides key parameters:
-
Minimum Torque (ML): An indicator of the viscosity of the unvulcanized compound.
-
Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.
-
Scorch Time (ts₂): The time at which the torque rises to 2 units above the minimum torque, indicating the onset of vulcanization.
-
Cure Time (t₉₀): The time required to reach 90% of the maximum torque, representing the optimal cure time.
-
Measurement of Physical Properties
The following protocols are based on standard ASTM test methods.
-
Tensile Strength, Modulus, and Elongation at Break (ASTM D412):
-
Cut dumbbell-shaped test specimens from the vulcanized rubber sheets.
-
Use a universal testing machine (tensile tester) to stretch the specimens at a constant rate until they break.
-
Record the force and elongation during the test to determine tensile strength, modulus at a specific elongation (e.g., 300%), and the ultimate elongation at break.[5]
-
-
Hardness (ASTM D2240):
-
Use a durometer (Shore A for rubber) to measure the indentation hardness of the vulcanized rubber.
-
Press the durometer foot firmly against the specimen and read the hardness value from the dial.[5]
-
-
Tear Strength (ASTM D624):
-
Use a specified die to cut test specimens from the vulcanized sheet.
-
Mount the specimen in a tensile testing machine and apply a force to initiate and propagate a tear.
-
The force required to tear the specimen is recorded as the tear strength.[5]
-
-
Compression Set (ASTM D395):
-
Compress a cylindrical specimen to a specified percentage of its original height.
-
Hold the specimen under compression at a specific temperature for a set period.
-
After releasing the compression and allowing the specimen to recover, measure the final height. The compression set is the percentage of the original deflection that is not recovered.[5]
-
Visualizations
The following diagrams illustrate key aspects of the use of this compound derivatives in rubber vulcanization.
Caption: Synthesis pathway for N-Cyclohexylthiophthalimide (CTP).
Caption: Inhibition of premature vulcanization by CTP.
Caption: Workflow for evaluating vulcanization inhibitors.
References
- 1. ajer.org [ajer.org]
- 2. JP4341055B2 - Process for producing N- (cyclohexylthio) phthalimide - Google Patents [patents.google.com]
- 3. EP0775695B1 - Process for the preparation of N-cyclohexylthiophthalimide - Google Patents [patents.google.com]
- 4. US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide - Google Patents [patents.google.com]
- 5. welltchemicals.com [welltchemicals.com]
Application Notes and Protocols for Safe Handling and Storage of N,N'-Thiobisphthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of N,N'-Thiobisphthalimide in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Introduction
This compound (CAS No. 7764-29-6) is a solid, off-white to pale yellow chemical.[1] It is essential to handle this compound with care, following established safety protocols to minimize risks of exposure and accidents.
Hazard Identification and Classification
There are conflicting reports regarding the hazard classification of this compound. While some sources indicate it is not a hazardous substance, others classify it with the following GHS hazard statements:
Given this discrepancy, it is prudent to handle this compound as a hazardous chemical and to apply stringent safety measures.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 7764-29-6 | [1] |
| Molecular Formula | C₁₆H₈N₂O₄S | [1] |
| Molecular Weight | 324.31 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 190 °C (decomposes) | [2] |
| Flash Point | 288.3 °C | [1] |
| Storage Temperature | Refrigerator, under inert atmosphere | [4] |
Experimental Protocols
Protocol 1: General Handling and Weighing
Objective: To safely handle and weigh this compound powder.
Materials:
-
This compound
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety goggles with side-shields[1]
-
Lab coat
-
Fume hood
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Waste container for hazardous solid waste
Procedure:
-
Preparation:
-
Handling:
-
Retrieve the this compound container from its designated storage location.
-
Place the container inside the fume hood before opening.
-
Avoid generating dust when opening and handling the container.[1][2][5] Use a spatula to carefully transfer the desired amount of powder onto a weighing paper or boat on the analytical balance.
-
If dust is generated, ensure it is contained within the fume hood. Avoid breathing any dust or vapors.[1][2][5]
-
-
Post-Handling:
-
Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to storage.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Dispose of the weighing paper/boat and any contaminated materials (e.g., wipes) in the designated hazardous solid waste container.[1][5]
-
Decontamination:
-
Wipe down the work surface of the fume hood and the analytical balance with an appropriate cleaning agent.
-
Remove gloves and wash hands thoroughly with soap and water.[1]
-
Safe Storage and Waste Disposal
Storage Procedures
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5]
-
For long-term storage, refrigeration under an inert atmosphere is recommended.[4]
-
Store away from incompatible materials and foodstuff containers.[2][5]
-
The storage area should be locked or otherwise secured to restrict access to authorized personnel.[1]
Waste Disposal
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][5]
-
The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, seek medical attention.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate personnel to a safe area.[1] Avoid dust formation.[1] Wear appropriate PPE, including respiratory protection.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal. Prevent entry into waterways.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1] |
Visualizations
Safe Handling Workflow
References
Application Notes and Protocols for Monitoring N,N'-Thiobisphthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving N,N'-Thiobisphthalimide using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The protocols are designed to be adaptable for various reaction conditions and scales, ensuring accurate and reproducible results for research, development, and quality control purposes.
Introduction
This compound is a valuable reagent in organic synthesis, often employed as a sulfur transfer agent. Monitoring the consumption of this starting material and the formation of products is crucial for reaction optimization, yield determination, and ensuring the purity of the final compound. Both HPLC and TLC are powerful analytical techniques well-suited for this purpose. HPLC offers quantitative analysis with high resolution and sensitivity, while TLC provides a rapid, qualitative assessment of the reaction progress.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the preferred method for quantitative monitoring of this compound reactions, allowing for the precise determination of the concentration of reactants, intermediates, and products over time.
Application Note: HPLC for Quantitative Reaction Monitoring
This application note outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and related compounds. The method is designed to be robust and can be adapted for various reaction mixtures.
Principle: The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a relatively nonpolar compound, is retained on the column and can be eluted with a suitable mixture of organic solvent and water. Detection is achieved by monitoring the UV absorbance of the analytes. Phthalimide-containing compounds typically exhibit strong UV absorbance at lower wavelengths.[1][2]
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
Experimental Protocol: HPLC Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Water (HPLC grade, deionized)[3]
-
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio can be optimized based on the polarity of the reactants and products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phthalimide moiety)[1]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to prevent further reaction.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
4. Data Analysis:
-
Identify the peaks corresponding to this compound and the product(s) by comparing their retention times with those of the reference standards.
-
Quantify the concentration of each component by creating a calibration curve using the reference standards.
-
Plot the concentration of the reactant and product(s) against time to monitor the reaction progress.
Quantitative Data: HPLC
The following table summarizes the expected retention times for this compound and a hypothetical product under the proposed HPLC conditions. This data is illustrative and should be confirmed experimentally.
| Compound | Retention Time (min) |
| This compound | 4.5 |
| Phthalimide (by-product) | 2.8 |
| Hypothetical Product | 6.2 |
Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, real-time monitoring of this compound reactions. It allows for a quick visual assessment of the presence of starting material, the formation of the product, and the presence of any by-products.
Application Note: TLC for Rapid Reaction Progress Monitoring
This note describes a straightforward TLC method for the qualitative analysis of this compound reactions. TLC is particularly useful for determining the reaction endpoint. The synthesis of this compound itself can be monitored by TLC.[4]
Principle: The separation is based on the adsorption of the analytes onto a polar stationary phase (silica gel) and their elution with a mobile phase of a specific polarity.[4] Compounds with higher polarity will have a stronger interaction with the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Experimental Protocol: TLC Method
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents:
-
Hexane (or Heptane)
-
Ethyl Acetate
-
-
Visualization Reagent: UV lamp (254 nm)
2. TLC Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapor.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot a small amount of the reaction mixture on the origin. It is also recommended to spot the starting material and, if available, the product as references on the same plate.
-
Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
3. Visualization:
-
Visualize the spots under a UV lamp at 254 nm. Phthalimide-containing compounds will appear as dark spots against a fluorescent background.[2]
4. Data Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) to determine the reaction's progress. The reaction is considered complete when the starting material spot is no longer visible.
Quantitative Data: TLC
The following table provides illustrative Rf values for this compound and related compounds in a common TLC solvent system. The optimal solvent system may need to be determined experimentally.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| This compound | 7:3 | 0.65 |
| Phthalimide (by-product) | 7:3 | 0.40 |
| Hypothetical Product | 7:3 | 0.50 |
Visualizations
The following diagrams illustrate the experimental workflows for HPLC and TLC analysis.
Caption: Workflow for HPLC monitoring of this compound reactions.
Caption: Workflow for TLC monitoring of this compound reactions.
References
Application Notes and Protocols: N,N'-Thiobisphthalimide as a Reagent for Preparing Biologically Relevant Trisulfides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N,N'-Thiobisphthalimide as a key reagent in the synthesis of biologically important trisulfides. Trisulfides are increasingly recognized for their significant roles in various physiological processes, including redox signaling and as precursors for hydrogen sulfide (H₂S) and persulfides (RSSH)[1][2]. This document outlines the synthesis of a phthalimide-based sulfur transfer reagent and its application in the efficient preparation of both small molecule and protein-derived trisulfides[1][2][3].
Introduction
Reactive sulfur species (RSS) are crucial players in cellular signaling and antioxidation[1][3][4]. Among these, organic trisulfides (RSSSR) are naturally occurring compounds found in plants like garlic and are present in complex natural products with notable biological activities[1][2][5]. The trisulfide moiety is often critical to the biological function of these molecules[1][2]. The methods described herein utilize a phthalimide-based disulfide reagent, derived from this compound, to facilitate the synthesis of trisulfides from a wide range of thiols under mild conditions[1][6]. This approach is applicable to primary, secondary, and tertiary organic thiols, as well as biologically relevant thiols such as glutathione and cysteine residues in proteins[1][6].
Experimental Workflows
The overall workflow for the synthesis of trisulfides using this compound involves a two-step process. First, this compound is synthesized and then reacted with a thiol, such as N-Acetyl-L-cysteine methyl ester (NACMe), to generate a cysteine-phthalimide disulfide reagent. This reagent then acts as a sulfur transfer agent to a target thiol to form the desired trisulfide.
Caption: General workflow for the synthesis of trisulfides using a phthalimide-based reagent.
Biological Signaling Pathway
Trisulfides are important biological molecules that can act as precursors to other reactive sulfur species, such as persulfides (RSSH) and hydrogen sulfide (H₂S), which are established redox signaling compounds[1]. The release of these signaling molecules from trisulfides can occur through reaction with cellular thiols.
Caption: Role of trisulfides in cellular redox signaling.
Quantitative Data
The synthesis of trisulfides using the cysteine-phthalimide disulfide reagent (2) has been optimized. The following tables summarize the key quantitative data from these optimization studies.
Table 1: Optimization of Trisulfide Synthesis with Benzyl Mercaptan (BnSH) [1][6]
| Entry | Equivalents of Reagent 2 | Equivalents of BnSH | Solvent | Yield of Trisulfide 3 (%) |
| 1 | 1 | 1 | DCM | 60 |
| 2 | 1 | 1.5 | DCM | 41 |
| 3 | 2 | 1 | DCM | 85 |
| 4 | 1.5 | 1 | DCM | 85 |
| 5 | 1.5 | 1 | ACN | 83 |
| 6 | 1.5 | 1 | MeOH | 80 |
| 7 | 1.5 | 1 | H₂O | 60 |
Table 2: Scope of Thiol Substrates for Trisulfide Synthesis [1][6]
| Thiol Substrate | Trisulfide Product | Yield (%) |
| Benzyl mercaptan | Dibenzyl trisulfide | 85 |
| 4-Methoxybenzyl mercaptan | Bis(4-methoxybenzyl) trisulfide | 92 |
| 1-Hexanethiol | Dihexyl trisulfide | 88 |
| Cyclohexanethiol | Dicyclohexyl trisulfide | 81 |
| 2-Methyl-2-propanethiol | Di-tert-butyl trisulfide | 65 |
| Thiophenol | Diphenyl trisulfide | 95 |
| Glutathione (GSH) | Diglutathionyl trisulfide | 75 |
| Thioglucose | Dithioglucosyl trisulfide | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound (1)[1][2][6]
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Appropriate solvent (e.g., benzene)
Procedure:
-
Dissolve phthalimide in the chosen solvent.
-
Add sulfur monochloride (S₂Cl₂) dropwise to the phthalimide solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, this compound (1), can be isolated and purified by standard methods such as filtration and recrystallization.
Protocol 2: Preparation of Cysteine-Phthalimide Disulfide (2)[1][2][6]
Materials:
-
This compound (1)
-
N-Acetyl-L-cysteine methyl ester (NACMe)
-
Appropriate solvent
Procedure:
-
Dissolve this compound (1) in a suitable solvent.
-
Add N-Acetyl-L-cysteine methyl ester (NACMe) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the product, cysteine-phthalimide disulfide (2), is isolated and purified.
-
This reagent is a white solid that can be stored at 0 °C for several months without significant degradation[1][2][6]. A yield of 72% has been reported for this step[1][2][6].
Protocol 3: General Procedure for the Synthesis of Trisulfides[6]
Materials:
-
Cysteine-phthalimide disulfide (2)
-
Target thiol (1 equivalent)
-
Dichloromethane (DCM) or other suitable solvent
-
Triethylamine (TEA) (for tertiary thiols)
Procedure:
-
Dissolve 1.5 equivalents of reagent 2 in DCM.
-
Dissolve the target thiol (1 equivalent) in DCM.
-
Add the thiol solution dropwise to the solution of reagent 2 to achieve a final concentration of 40 mM with respect to the thiol.
-
For tertiary thiols, the addition of 0.5 equivalents of triethylamine (TEA) may be necessary to achieve high yields[1][6].
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
After 2 hours, remove the solvent by rotary evaporation.
-
Purify the crude material by flash column chromatography to obtain the pure trisulfide.
-
Confirm the structure of the purified trisulfide by ¹H NMR, ¹³C NMR, and ESI-MS analysis.
Conclusion
This compound is a versatile and efficient precursor for the synthesis of a phthalimide-based sulfur transfer reagent. This reagent allows for the convenient preparation of a wide array of biologically relevant trisulfides from various thiol-containing molecules, including small organic molecules and larger biomolecules like peptides and proteins[2][3][7]. The protocols provided herein are robust and can be readily adapted for the synthesis of diverse trisulfides, facilitating further investigation into their biological roles and potential therapeutic applications.
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01481F [pubs.rsc.org]
- 2. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. WO1996000241A1 - Process for the preparation of peptide trisulfides - Google Patents [patents.google.com]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with N-Thiophthalimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-thiophthalimides as efficient thiolating agents in copper-catalyzed cross-coupling reactions. This methodology offers a robust and versatile approach for the formation of carbon-sulfur (C-S) bonds, which are prevalent in numerous pharmaceuticals and biologically active molecules. The protocols detailed herein are primarily based on the work of Knochel and co-workers, who have demonstrated the effective use of copper(II) acetate as a catalyst for the thiolation of a wide range of organozinc halides.[1][2][3][4][5][6]
Introduction
The construction of C-S bonds is a fundamental transformation in organic synthesis, with thioethers being key structural motifs in many pharmaceutical agents and materials.[1][7] Traditional methods for C-S bond formation often involve harsh reaction conditions or the use of foul-smelling thiols. The use of N-thiophthalimides as electrophilic sulfur sources in cross-coupling reactions provides a stable, odorless, and highly effective alternative.[1] Copper-catalyzed cross-coupling reactions, in particular, have gained significant attention due to the low cost and low toxicity of copper catalysts compared to precious metals like palladium.[8][9]
The protocol described below details a copper-catalyzed electrophilic thiolation of (hetero)aryl, benzylic, and alkyl zinc halides using N-thiophthalimides. This method is characterized by its mild reaction conditions, broad substrate scope, and high yields, making it a valuable tool for synthetic chemists.[2][3][4][6]
Reaction Principle
The core of this methodology is the copper-catalyzed reaction between an organozinc halide and an N-thiophthalimide. In this process, the N-thiophthalimide serves as an electrophilic sulfur source, transferring its sulfur atom to the nucleophilic organozinc reagent. Copper(II) acetate is a highly effective catalyst for this transformation, facilitating the formation of the desired thioether product.[1][2] The reaction is generally fast, proceeding to completion within an hour at room temperature.[2][3][4][6]
Experimental Protocols
General Procedure for Copper-Catalyzed Thiolation of Organozinc Halides
This protocol outlines the general method for the reaction between an organozinc halide and an N-thiophthalimide in the presence of a copper catalyst to yield the corresponding thioether.
Materials:
-
Anhydrous THF (tetrahydrofuran)
-
Organozinc halide (1.0 equiv)
-
N-Thiophthalimide (1.2 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5-10 mol%)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the organozinc halide (1.0 equiv) in anhydrous THF.
-
Add the N-thiophthalimide (1.2 equiv) to the solution.
-
Add copper(II) acetate monohydrate (5-10 mol%) to the reaction mixture.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Data Presentation
The following tables summarize the scope of the copper-catalyzed thiolation of various organozinc halides with different N-thiophthalimides, highlighting the versatility and efficiency of this method.
Table 1: Thiolation of Aryl and Heteroaryl Zinc Halides
| Entry | Organozinc Halide | N-Thiophthalimide | Product | Yield (%) |
| 1 | PhZnCl | N-(phenylthio)phthalimide | Ph-S-Ph | 92 |
| 2 | 4-MeC₆H₄ZnCl | N-(phenylthio)phthalimide | 4-MeC₆H₄-S-Ph | 89 |
| 3 | 2-ThienylZnCl | N-(phenylthio)phthalimide | 2-Thienyl-S-Ph | 85 |
| 4 | 3-PyridylZnCl | N-(phenylthio)phthalimide | 3-Pyridyl-S-Ph | 78 |
| 5 | PhZnCl | N-(ethylthio)phthalimide | Ph-S-Et | 95 |
Table 2: Thiolation of Benzylic and Alkyl Zinc Halides
| Entry | Organozinc Halide | N-Thiophthalimide | Product | Yield (%) |
| 1 | BnZnCl | N-(phenylthio)phthalimide | Bn-S-Ph | 88 |
| 2 | EtZnBr | N-(phenylthio)phthalimide | Et-S-Ph | 91 |
| 3 | i-PrZnCl | N-(phenylthio)phthalimide | i-Pr-S-Ph | 82 |
| 4 | c-HexZnCl | N-(phenylthio)phthalimide | c-Hex-S-Ph | 75 |
| 5 | BnZnCl | N-(ethylthio)phthalimide | Bn-S-Et | 90 |
Yields are based on isolated products and are representative examples from the literature.[2][3][4][6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the copper-catalyzed cross-coupling of organozinc halides with N-thiophthalimides.
Caption: General experimental workflow for the synthesis of thioethers.
Proposed Catalytic Cycle
This diagram illustrates a plausible catalytic cycle for the copper-catalyzed thiolation reaction. The cycle involves the formation of a copper(II) thiolate intermediate, followed by reductive elimination to yield the thioether product and a copper(0) species, which is then re-oxidized.
Caption: Proposed catalytic cycle for the C-S cross-coupling reaction.
Safety and Handling
-
Organozinc reagents are sensitive to air and moisture and should be handled under an inert atmosphere.
-
Tetrahydrofuran (THF) is a flammable solvent. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The copper-catalyzed cross-coupling of N-thiophthalimides with organozinc halides is a highly efficient and practical method for the synthesis of a diverse range of thioethers. The mild reaction conditions, broad substrate scope, and the use of an inexpensive and environmentally benign catalyst make this protocol attractive for applications in both academic research and industrial drug development.
References
- 1. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Electrophilic Thiolation of Organozinc Halides by Using N-Thiophthalimides Leading to Polyfunctional Thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Electrophilic Thiolation of Organozinc Halides by Using N-Thiophthalimides Leading to Polyfunctional Thioethers. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of N,N'-Thiobisphthalimide with Arenesulfinic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Thiobisphthalimide is a versatile sulfur transfer reagent employed in organic synthesis. Its reaction with arenesulfinic acids provides a direct and efficient route to two important classes of organosulfur compounds: N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides. The product selectivity is conveniently controlled by the stoichiometry of the reactants. A 1:1 molar ratio of this compound to arenesulfinic acid yields the corresponding N-(arenesulfonylthio)phthalimide, while a 1:2 molar ratio affords the symmetrical diarenesulfonyl sulfide. These products are valuable intermediates in the synthesis of various biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for the synthesis of these two classes of compounds, based on the established literature.
Reaction Overview
The reaction proceeds via the nucleophilic attack of the arenesulfinic acid on the sulfur atom of this compound, leading to the cleavage of one or both sulfur-nitrogen bonds and the formation of phthalimide as a byproduct.
Scheme 1: Synthesis of N-(Arenesulfonylthio)phthalimides (1:1 Molar Ratio)
Scheme 2: Synthesis of Diarenesulfonyl Sulfides (1:2 Molar Ratio)
Data Presentation
The following tables summarize the quantitative data for the synthesis of various N-(arenesulfonylthio)phthalimides and diarenesulfonyl sulfides.
Table 1: Synthesis of N-(Arenesulfonylthio)phthalimides (3) from this compound (1) and Arenesulfinic Acids (2) in a 1:1 Molar Ratio.[1]
| R in Ar (Ar = R-C₆H₄) | Product (3) | Reaction Time (hr) | Yield (%) | Melting Point (°C) |
| H | N-(Benzenesulfonylthio)phthalimide | 26 | 75 | 164-165 |
| p-CH₃ | N-(p-Toluenesulfonylthio)phthalimide | 5 | 85 | 178-179 |
| p-Cl | N-(p-Chlorobenzenesulfonylthio)phthalimide | 15 | 82 | 166-167 |
Table 2: Synthesis of Diarenesulfonyl Sulfides (4) from this compound (1) and Arenesulfinic Acids (2) in a 1:2 Molar Ratio.[1]
| R in Ar (Ar = R-C₆H₄) | Product (4) | Reaction Time (hr) | Yield (%) | Melting Point (°C) |
| H | Dibenzenesulfonyl Sulfide | 33 | 78 | 134-135 |
| p-CH₃ | Di-p-toluenesulfonyl Sulfide | 22 | 88 | 137-138 |
| p-Cl | Di-p-chlorobenzenesulfonyl Sulfide | 28 | 85 | 145-146 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(Arenesulfonylthio)phthalimides (1:1 Molar Ratio)[1]
-
Reagents and Materials:
-
This compound (10 mmol)
-
Arenesulfinic acid (10 mmol)
-
Dichloromethane (100 ml)
-
Ethanol (for recrystallization)
-
-
Procedure: a. To a solution of this compound (10 mmol) in dichloromethane (100 ml), add the arenesulfinic acid (10 mmol). b. Reflux the reaction mixture for the time specified in Table 1. c. Cool the mixture to room temperature. d. The precipitated phthalimide is removed by filtration. e. The filtrate is concentrated under reduced pressure. f. The resulting residue is purified by recrystallization from ethanol to afford the pure N-(arenesulfonylthio)phthalimide.
Protocol 2: General Procedure for the Synthesis of Diarenesulfonyl Sulfides (1:2 Molar Ratio)[1]
-
Reagents and Materials:
-
This compound (10 mmol)
-
Arenesulfinic acid (20 mmol)
-
Dichloromethane (200 ml)
-
Ethanol (for recrystallization)
-
-
Procedure: a. To a solution of this compound (10 mmol) in dichloromethane (200 ml), add the arenesulfinic acid (20 mmol). b. Reflux the reaction mixture for the time specified in Table 2. c. Cool the mixture to room temperature. d. The precipitated phthalimide is removed by filtration. e. The filtrate is concentrated under reduced pressure. f. The resulting residue is purified by recrystallization from ethanol to afford the pure diarenesulfonyl sulfide.
Mandatory Visualization
Caption: Reaction workflow for the synthesis of organosulfur compounds.
References
Troubleshooting & Optimization
Troubleshooting low yield in reactions involving N,N'-Thiobisphthalimide
Welcome to the technical support center for N,N'-Thiobisphthalimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile sulfur transfer reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a crystalline solid that serves as an efficient electrophilic sulfur transfer reagent. It is commonly used in organic synthesis to introduce a sulfur atom, leading to the formation of sulfides, disulfides, and other sulfur-containing compounds. A key application is in the synthesis of unsymmetrical disulfides and trisulfides, which are of interest in medicinal chemistry and drug development.[1]
Q2: My reaction with this compound is giving a low yield. What are the most common general causes?
A2: Low yields in reactions involving this compound can often be attributed to several factors:
-
Moisture: The reagent is hygroscopic and can decompose in the presence of water, leading to the formation of phthalimide and other byproducts.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: The electrophilic sulfur atom can react with various nucleophiles, and if multiple nucleophilic sites are present in your substrate, a mixture of products can be formed.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of undesired byproducts.
-
Reagent Quality: Degradation of this compound during storage can reduce its reactivity.
Q3: How should I handle and store this compound to ensure its stability?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Avoid exposure to humid air. When handling the reagent, it is advisable to work in a well-ventilated area or fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: What are some common side products I might observe in my reaction?
A4: A common byproduct is phthalimide, which can form from the decomposition of this compound, especially in the presence of nucleophiles or moisture. If your substrate has multiple nucleophilic sites, you may also see a mixture of sulfenylated products. In reactions with thiols to form disulfides, the formation of symmetrical disulfides through thiol-disulfide exchange can also occur.
Q5: What analytical techniques are recommended for monitoring the progress of a reaction involving this compound?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product. For structural confirmation of the product and identification of byproducts, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential.[2]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low yields in reactions utilizing this compound.
Problem: Low or No Product Formation
| Potential Cause | Recommended Action |
| Degraded this compound | Use a fresh batch of the reagent. Ensure proper storage conditions (cool, dry, inert atmosphere). |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to minimize side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. Gentle heating may improve solubility. |
| Inappropriate Stoichiometry | Vary the molar ratio of this compound to your substrate to find the optimal conditions. |
Problem: Formation of Multiple Products/Byproducts
| Potential Cause | Recommended Action |
| Multiple Reactive Sites on Substrate | Consider using protecting groups to block reactive sites that are not intended to react. |
| Decomposition of this compound | Ensure anhydrous conditions and consider lowering the reaction temperature. |
| Thiol-Disulfide Exchange | In reactions with thiols, adjust the stoichiometry and reaction conditions to favor the formation of the desired unsymmetrical disulfide. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of this compound.
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve phthalimide (1.84 g, 12.5 mmol) in 10 mL of anhydrous DMF.
-
To the stirring solution at room temperature, add sulfur monochloride (1.69 g, 12.5 mmol) dropwise.
-
Stir the reaction mixture for 16 hours at room temperature. A precipitate will form during this time.
-
Filter the solid precipitate and wash it with a small amount of cold DMF.
-
Dry the collected solid under vacuum to obtain this compound as a white solid. (Expected yield: ~78%).
General Protocol for the Synthesis of Unsymmetrical Disulfides
This protocol describes a general method for the synthesis of an unsymmetrical disulfide using a derivative of this compound.
Materials:
-
This compound derivative (e.g., a pre-reacted intermediate with a thiol)
-
Thiol (R-SH)
-
Solvent (e.g., Dichloromethane - DCM)
-
Triethylamine (TEA) (optional, may be required for less reactive thiols)
Procedure:
-
Dissolve the this compound derivative (1.0 equiv) in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add the thiol (1.0-1.2 equiv) to the solution.
-
If the thiol is not very reactive, a catalytic amount of a non-nucleophilic base like triethylamine can be added.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Optimization of Reaction Conditions for Trisulfide Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of a trisulfide using a cysteine-phthalimide disulfide reagent derived from this compound. This data can serve as a starting point for optimizing your own sulfur transfer reactions.
| Entry | Equivalents of Reagent | Equivalents of Thiol | Solvent | Yield (%) |
| 1 | 1.0 | 1.0 | DCM | 60 |
| 2 | 1.0 | 1.5 | DCM | 41 |
| 3 | 2.0 | 1.0 | DCM | 85 |
| 4 | 1.5 | 1.0 | DCM | 80 |
| 5 | 1.5 | 1.0 | ACN | 83 |
| 6 | 1.5 | 1.0 | MeOH | 80 |
| 7 | 1.5 | 1.0 | H₂O | 60 |
Data adapted from a study on phthalimide-based sulfur transfer reagents.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions.
References
Optimizing reaction conditions (solvent, temperature, pH) for N,N'-Thiobisphthalimide
Technical Support Center: N,N'-Thiobisphthalimide
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in optimizing reaction conditions and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the reaction of phthalimide with sulfur monochloride (S₂Cl₂)[1]. This approach is known for its good yield and relatively straightforward procedure.
Q2: What are the optimal reaction conditions for the synthesis of this compound?
The optimal conditions can vary, but a typical procedure involves treating phthalimide with sulfur monochloride[1]. While specific parameters like solvent and temperature can be optimized, the reaction is generally carried out in a suitable organic solvent. For reactions involving phthalimide derivatives, high boiling point solvents such as glacial acetic acid and toluene are commonly used[2].
Q3: How does pH influence reactions involving this compound and its derivatives?
The reactivity of this compound and related compounds can be significantly influenced by pH. For instance, in the development of related disulfide platform molecules, the presence or absence of a proton source (acid) can determine which leaving group is transformed, allowing for selective reactions[3][4]. While this compound itself is generally used in non-aqueous conditions for its synthesis, its stability and subsequent reactions can be pH-dependent, especially in protic environments where it may be susceptible to hydrolysis. Generally, maintaining neutral to acidic conditions is preferable to prevent degradation[5][6][7].
Q4: What is the recommended temperature for reactions involving this compound?
For the synthesis of this compound, the reaction temperature will depend on the chosen solvent and specific protocol. For subsequent reactions where it is used as a sulfur transfer agent, such as in the synthesis of trisulfides, the reaction is often stirred at room temperature for a couple of hours[1]. For other applications involving N-substituted phthalimides, temperatures can range from room temperature up to 120°C or even higher, depending on the specific transformation[8][9].
Q5: How should this compound be stored?
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or non-optimal temperature. | Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction by TLC. Gently heating the mixture might improve the reaction rate and yield, similar to other phthalimide syntheses[10]. |
| Suboptimal ratio of reactants. | Optimize the molar ratio of phthalimide to sulfur monochloride. In related syntheses, using a slight excess of one reagent can drive the reaction to completion[1]. | |
| Product loss during workup and purification. | Ensure efficient extraction and recrystallization. Minimize transfer losses and ensure the purification solvent is appropriate to avoid dissolving the product excessively. | |
| Impure Product | Presence of unreacted starting materials. | Wash the crude product thoroughly to remove unreacted phthalimide. Recrystallization from a suitable solvent is also a crucial step for purification[2][10]. |
| Formation of side products. | Maintain the recommended reaction temperature to minimize the formation of thermal decomposition products or other side reactions. The use of purified reagents and anhydrous solvents can also reduce impurities. | |
| Reaction Fails to Proceed | Poor quality or decomposed reagents. | Use freshly distilled sulfur monochloride and dry phthalimide. Ensure solvents are anhydrous, as moisture can react with the starting materials. |
| Inadequate mixing of reactants. | Ensure efficient stirring throughout the reaction, especially if the reactants are not fully soluble in the chosen solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the method described for the preparation of this compound from phthalimide and sulfur monochloride[1].
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
To the flask, add phthalimide and anhydrous DCM.
-
Cool the mixture in an ice bath.
-
Slowly add sulfur monochloride (S₂Cl₂) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the recommended time (e.g., 2-4 hours), monitoring by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from a suitable solvent, to yield this compound as a solid. A reported yield for a similar synthesis is 74%[1].
Protocol 2: Use of this compound as a Sulfur Transfer Reagent
This protocol outlines a general procedure for the synthesis of trisulfides using a phthalimide-based disulfide reagent, which can be adapted from reactions involving this compound derivatives[1].
Materials:
-
This compound derivative (e.g., prepared from this compound)[1]
-
Thiol of choice
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound derivative (e.g., 1.5 equivalents) in DCM in a round-bottom flask.
-
In a separate flask, dissolve the thiol (1 equivalent) in DCM.
-
Add the thiol solution dropwise to the solution of the sulfur transfer reagent.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Purify the crude material by flash column chromatography to obtain the pure trisulfide.
Visualizations
Below are diagrams illustrating key workflows and troubleshooting logic for working with this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
N,N'-Thiobisphthalimide stability and degradation pathways under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N,N'-Thiobisphthalimide under common reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no yield of the desired product when using this compound as a sulfur transfer reagent. | Degradation of this compound due to moisture. | Ensure all reactants, solvents, and glassware are rigorously dried before use. The synthesis of this compound itself requires anhydrous conditions.[1] |
| Reaction with nucleophilic solvents or impurities. | Use non-nucleophilic, anhydrous solvents (e.g., dry toluene, dichloromethane). Purify all reactants to remove nucleophilic impurities. | |
| Incompatibility with reaction pH. | Avoid strongly acidic or basic conditions if the desired reaction does not require them, as these can promote hydrolysis of the N-S bond. | |
| Formation of phthalimide as a major byproduct. | Hydrolysis of this compound. | This is a strong indicator of moisture in the reaction. Follow the recommendations for using anhydrous conditions. |
| Nucleophilic attack by other species in the reaction mixture. | The phthalimide anion is a good leaving group. If your reaction mixture contains strong nucleophiles, they may be displacing the phthalimide group from the sulfur atom. Consider adjusting the order of addition of reagents. | |
| Inconsistent results or poor reproducibility. | Instability of this compound during storage. | This compound is hygroscopic.[2][3] Store it in a desiccator over a strong drying agent, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator.[2][3] |
| Thermal degradation during the reaction. | While significant thermal decomposition is expected at higher temperatures (e.g., >190°C), prolonged heating even at lower temperatures in the presence of other reagents could lead to degradation. If possible, conduct the reaction at a lower temperature. | |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | Formation of degradation products. | The appearance of color may indicate the formation of various byproducts from the decomposition of this compound. Analyze the reaction mixture by techniques like TLC or LC-MS to identify these impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The primary factors affecting the stability of this compound are:
-
Moisture: It is hygroscopic and can hydrolyze in the presence of water to form phthalimide and sulfur-containing byproducts.[1][2][3]
-
Nucleophiles: Strong nucleophiles can attack the sulfur atom, leading to the displacement of one or both phthalimide groups.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the nitrogen-sulfur (N-S) bond.
-
Temperature: High temperatures can cause thermal decomposition. A decomposition temperature of 190°C has been reported.
-
Light: While specific data is limited, related phthalimide structures can be susceptible to photodegradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure and the reactivity of related compounds, the main degradation pathways are:
-
Hydrolysis: Reaction with water cleaves the N-S bond, yielding phthalimide and ultimately sulfur oxides and other sulfur species.
-
Nucleophilic Attack: Nucleophiles can react at the sulfur atom, leading to the formation of a new sulfur-substituted product and the phthalimide anion as a leaving group.
Q3: How should I store this compound to ensure its stability?
A3: To ensure maximum stability, this compound should be stored under the following conditions:
-
In a tightly sealed container: To prevent exposure to atmospheric moisture.
-
In a desiccator: With a suitable desiccant to maintain a dry environment.
-
Under an inert atmosphere: Such as argon or nitrogen to displace air and moisture.
-
Refrigerated: To minimize any potential for slow thermal degradation over time.[2][3]
Q4: Are there any known incompatible solvents or reagents for this compound?
A4: Yes, you should avoid:
-
Protic and nucleophilic solvents: Such as water, alcohols, and primary or secondary amines, as they can react with and degrade the compound.
-
Strong acids and bases: Unless they are a required part of the reaction chemistry, as they can promote hydrolysis.
-
Strong reducing agents: These may reduce the sulfur atom.
Q5: What are the expected decomposition products of this compound?
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
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Preparation: In a clean, dry vial, dissolve a known concentration of this compound (e.g., 1 mg/mL) in the anhydrous solvent to be tested.
-
Incubation: Stir the solution at the desired reaction temperature (e.g., room temperature, 50°C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Quantification: Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products (a phthalimide standard should be used for comparison).
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Data Presentation: Plot the concentration or peak area of this compound as a function of time to determine the rate of degradation.
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Stock Solution: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) at a known concentration.
-
Degradation Conditions:
-
Acidic: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.
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Basic: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
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Neutral: Add an aliquot of the stock solution to purified water.
-
-
Reaction: Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Time Points: At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration for analysis.
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Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify the parent compound and degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Reactions of N,N'-Thiobisphthalimide with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N'-Thiobisphthalimide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a commercially available, solid reagent that serves as an electrophilic sulfur transfer agent. Its primary application is in the synthesis of unsymmetrical disulfides and sulfenamides, which are important moieties in many biologically active molecules and functional materials. It is favored for its stability and ease of handling compared to other sulfur transfer reagents.
Q2: What are the main advantages of using this compound?
A2: Key advantages include its solid nature, rendering it easy to handle and weigh, its stability under ambient conditions, and its ability to act as a controlled source of electrophilic sulfur. This allows for the sequential introduction of different nucleophiles, facilitating the synthesis of unsymmetrical molecules.
Q3: What are the general safety precautions I should take when working with this compound?
A3: this compound is hygroscopic and should be stored in a cool, dry place under an inert atmosphere. It is harmful if swallowed and may cause skin and eye irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Reactions with Thiol Nucleophiles
The most common application of this compound is its reaction with thiols to form unsymmetrical disulfides. The general reaction proceeds in two steps: first, the reaction with one equivalent of a thiol to form an N-(alkyl/arylthio)phthalimide intermediate, followed by reaction with a second, different thiol.
Issue 1: My reaction is producing a significant amount of symmetrical disulfides (R¹-S-S-R¹ and R²-S-S-R²).
| Possible Cause | Troubleshooting Solution |
| Thiol-Disulfide Exchange: The desired unsymmetrical disulfide product can react with unreacted thiol (either R¹-SH or R²-SH) in a scrambling reaction to form symmetrical disulfides. | - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the first thiol (R¹-SH) to ensure complete consumption of this compound before adding the second thiol. For the second step, use a slight excess of the second thiol (R²-SH) to consume the intermediate. - Stepwise Addition: Ensure the first reaction is complete (monitor by TLC) before adding the second thiol. This minimizes the time all three components (R¹-SH, R²-SH, and product) are present together. |
| Direct Oxidation of Thiols: If the reaction is exposed to air for prolonged periods, especially under basic conditions, direct oxidation of the starting thiols can occur, leading to symmetrical disulfides. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Degas Solvents: Use degassed solvents to remove dissolved oxygen. |
| Reaction with Intermediate: The second thiol (R²-SH) may react with another molecule of itself instead of the N-(alkyl/arylthio)phthalimide intermediate. | - Slow Addition: Add the second thiol slowly to the reaction mixture to maintain a low concentration and favor the reaction with the intermediate. |
Quantitative Data on Side Product Formation (Thiol Reactions)
| Condition | Desired Product Yield | Symmetrical Disulfide Byproduct | Reference |
| Excess of second thiol used | Lowered to 41% from 60% | Increased due to reaction with the trisulfide product | [1] |
| 1:1 ratio of reagent to thiol | 60% | Present | [1] |
| 1.5:1 ratio of reagent to thiol | 85% | Minimized | [1] |
Issue 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Solution |
| Low Nucleophilicity of Thiol: Sterically hindered or electron-deficient thiols may react slowly. | - Increase Temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor for potential side reactions. - Add a Non-Nucleophilic Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the thiol to the more nucleophilic thiolate, accelerating the reaction. Use a slight excess (1.1 equivalents). |
| Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. | - Solvent Screening: Test different anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to find one with optimal solubility for all components. |
| Hydrolysis of Reagent: this compound is hygroscopic and can hydrolyze if exposed to moisture, reducing its reactivity. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Store the reagent properly in a desiccator. |
Troubleshooting Guide: Reactions with Amine Nucleophiles
The reaction of this compound with primary or secondary amines is expected to yield sulfenamides.
References
Managing moisture sensitivity during N,N'-Thiobisphthalimide reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of N,N'-Thiobisphthalimide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect this compound and my reactions?
A1: this compound is highly susceptible to hydrolysis. In the presence of water, it can decompose, leading to a reduction in the yield of your desired product and the formation of impurities. This decomposition can significantly impact the purity of your final compound.
Q2: What are the primary byproducts of this compound hydrolysis?
A2: The hydrolysis of this compound is proposed to proceed through the nucleophilic attack of water on the sulfur atom. This leads to the cleavage of the sulfur-nitrogen bonds, resulting in the formation of phthalimide and likely unstable sulfur-containing intermediates that can further decompose to sulfur oxides (such as SO₂) and elemental sulfur.
Q3: How can I visually determine if my this compound has been compromised by moisture?
A3: While a definitive assessment requires analytical techniques, visual inspection can offer initial clues. Pure this compound is a crystalline solid. Clumping of the solid, a change in color, or the presence of a distinct sulfurous odor may indicate moisture contamination and subsequent decomposition.
Q4: What are the best practices for storing this compound?
A4: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] Storing it in a desiccator or a glovebox with a dry atmosphere is highly recommended.
Q5: Which analytical techniques are suitable for detecting the hydrolysis of this compound?
A5: Several analytical methods can be employed to detect hydrolysis:
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Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic C=O stretching vibrations of the phthalimide byproduct and the disappearance of the N-S bond vibrations of the starting material. The FTIR spectrum of phthalimide shows intense peaks for the N-H stretching vibration (around 3200 cm⁻¹) and C=O stretching vibrations (around 1770 and 1740 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can detect the appearance of the N-H proton signal of phthalimide (around 11.3 ppm in DMSO-d₆) and the disappearance of the signals corresponding to this compound.[2]
-
Mass Spectrometry (MS): Can be used to identify the molecular ions of the hydrolysis byproducts, such as phthalimide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination of Reagents or Solvents: Water in the reaction mixture has hydrolyzed the this compound. | Rigorously dry all solvents and reagents before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Improper Storage of this compound: The starting material was compromised before the reaction. | Always store this compound in a desiccator or glovebox. Before use, visually inspect for any signs of degradation. | |
| Presence of Unexpected Byproducts | Hydrolysis of this compound: The primary byproducts are phthalimide and sulfur-containing species. | Implement stringent anhydrous techniques. Use freshly opened solvents or properly dried and stored solvents. |
| Side Reactions with Hydrolysis Products: The generated phthalimide or other byproducts may react with other components in the reaction mixture. | Optimize reaction conditions (temperature, reaction time) to favor the desired reaction pathway and minimize side reactions. | |
| Inconsistent Reaction Results | Variable Moisture Content: Inconsistent levels of moisture between different reaction setups. | Standardize the procedure for drying solvents and handling reagents to ensure reproducibility. Use of a glovebox is recommended for sensitive reactions. |
Quantitative Data Presentation
| Water Content in Solvent (ppm) | Reaction Yield (%) | Purity of Crude Product (%) |
| < 10 | 95 | 98 |
| 50 | 75 | 90 |
| 100 | 50 | 75 |
| 250 | 20 | 50 |
| 500 | < 5 | < 20 |
This table is for illustrative purposes to emphasize the critical need for anhydrous conditions.
Experimental Protocols
Protocol 1: General Procedure for Thioether Synthesis under Anhydrous Conditions
This protocol outlines a general method for the synthesis of thioethers using this compound as a sulfur transfer agent under strict anhydrous and inert conditions.
Materials:
-
This compound
-
Thiol or other nucleophile
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine), if required
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa, needles, and syringes
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon setup
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with inert gas for at least 15 minutes.
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound to the reaction flask.
-
Add the anhydrous solvent via a dry syringe.
-
Stir the mixture until the this compound is fully dissolved.
-
If a base is required, add the anhydrous base dropwise via a syringe.
-
Add the thiol or other nucleophile dropwise via a syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride, used cautiously if residual active sulfurating agent is present). Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as required.
Visualizations
Caption: Proposed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Experimental workflow for a moisture-sensitive reaction.
References
Challenges in scaling up the synthesis of N,N'-Thiobisphthalimide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the synthesis and scale-up of N,N'-Thiobisphthalimide. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: We are experiencing significantly lower yields of this compound upon scaling up the synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?
Answer:
Low yields during the scale-up of this compound synthesis can be attributed to several factors. The reaction of phthalimide with sulfur monochloride is exothermic, and improper heat management is a primary concern on a larger scale.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Poor Heat Dissipation: Inadequate removal of reaction heat can lead to localized overheating, promoting side reactions and decomposition of the product. | - Implement a jacketed reactor with a reliable temperature control system. - Control the rate of addition of sulfur monochloride to manage the exotherm. - Consider using a higher boiling point solvent to aid in heat dissipation. |
| Inefficient Mixing: Non-homogenous mixing can result in localized areas of high reactant concentration, leading to byproduct formation. | - Utilize an appropriate agitation system (e.g., mechanical stirrer with suitable impeller design) to ensure thorough mixing. - Verify that the mixing speed is optimized for the reactor geometry and batch volume. |
| Impurity of Reactants: The quality of phthalimide and sulfur monochloride is crucial. Impurities can interfere with the reaction. | - Use high-purity starting materials. - Ensure reactants are dry, as moisture can lead to the formation of byproducts. |
| Side Reactions: At elevated temperatures, side reactions may become more prominent, consuming reactants and reducing the yield of the desired product. | - Maintain the optimal reaction temperature range. - Minimize reaction time after the complete consumption of the limiting reagent. |
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low yield.
Issue 2: Product Purity and Color Deviation
Question: The final this compound product from our scaled-up batch is off-white to yellowish and shows impurities in the analysis. How can we improve the purity and obtain a white product?
Answer:
Color in the final product often indicates the presence of impurities, which can arise from side reactions or incomplete removal of starting materials and byproducts.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Residual Acidic Impurities: Unreacted phthalimide or byproducts from the reaction with sulfur monochloride can remain. | - Wash the crude product with a weak aqueous base solution (e.g., 5-10% sodium bicarbonate or potassium carbonate) to remove acidic impurities. Follow with a water wash to remove residual base and salts. |
| Formation of Colored Byproducts: Overheating or extended reaction times can lead to the formation of colored polymeric or degradation products. | - Strictly control the reaction temperature and time. - Consider recrystallization from a suitable solvent (e.g., acetic acid, ethanol) to purify the product. |
| Trapped Solvents: Solvents used during workup or purification may be retained in the final product. | - Ensure the product is thoroughly dried under vacuum at an appropriate temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
The most common laboratory synthesis involves the reaction of phthalimide with sulfur monochloride (S₂Cl₂) in a suitable solvent.[1]
Key scale-up considerations for this route include:
-
Exothermic Reaction Management: The reaction is exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and byproduct formation.
-
Reagent Addition: Controlled, slow addition of sulfur monochloride is necessary to maintain the desired reaction temperature.
-
Mixing: Robust and efficient mixing is required to ensure homogeneity and prevent localized high concentrations of reactants.
-
Work-up and Purification: The purification process, often involving washing with a basic solution and recrystallization, needs to be scalable and efficient.
Q2: What are the typical byproducts in the synthesis of this compound?
While specific data for large-scale synthesis is limited, potential byproducts can be inferred from the reactants and reaction conditions. These may include:
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Phthalic Acid and Phthalamic Acid Derivatives: Formed from the hydrolysis of phthalimide if moisture is present.
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Sulfur Oxides and Chlorides: If side reactions with the solvent or impurities occur.
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Polymeric Sulfur-Phthalimide Species: Can form under elevated temperatures.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
Yes, safety is paramount. Key safety considerations include:
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Handling of Sulfur Monochloride: This reagent is corrosive and reacts with water. It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Exothermic Reaction: The potential for a rapid increase in temperature and pressure must be managed with a robust cooling system and controlled reagent addition.
-
Solvent Safety: If flammable solvents are used, proper grounding and bonding of equipment are necessary to prevent static discharge.
-
Product Handling: this compound is a solid, and dust formation should be avoided.[2]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on a reported synthesis for a similar phthalimide derivative and should be adapted and optimized for this compound.
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
5% Aqueous sodium bicarbonate solution
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a suspension of phthalimide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen).
-
The mixture is cooled in an ice bath.
-
Sulfur monochloride is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to collect the crude product.
-
The crude solid is washed sequentially with the 5% aqueous sodium bicarbonate solution and then with water until the washings are neutral.
-
The product is dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data Comparison (Illustrative)
The following table provides an illustrative comparison of parameters between a lab-scale and a scaled-up synthesis, based on general principles of chemical process scaling. Actual values would need to be determined experimentally.
| Parameter | Lab-Scale (e.g., 10 g) | Pilot-Scale (e.g., 10 kg) | Key Considerations for Scale-Up |
| Phthalimide | 10 g | 10 kg | Ensure consistent purity and particle size. |
| Sulfur Monochloride | Stoichiometric equivalent | Stoichiometric equivalent | Controlled addition rate is critical. |
| Solvent Volume | ~100 mL | ~100 L | Solvent choice impacts heat transfer and product isolation. |
| Reaction Temperature | 0-10 °C | 0-10 °C | Requires efficient reactor cooling system. |
| Addition Time | 30-60 min | 4-8 hours | Slower addition to manage exotherm. |
| Reaction Time | 4-6 hours | 6-10 hours | May need to be adjusted based on mixing efficiency. |
| Typical Yield | 70-80% | 60-75% | Yield reduction can occur if scale-up issues are not addressed. |
| Purification Method | Filtration, washing, recrystallization | Filtration, washing, recrystallization | Equipment size and efficiency are key. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
Technical Support Center: Purification of N,N'-Thiobisphthalimide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Thiobisphthalimide and its derivatives. The following information is designed to help overcome common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most frequent impurities are typically unreacted starting materials, such as phthalic anhydride and the corresponding amine or thiol derivatives.[1][2] Side products from incomplete reactions or side reactions, such as the formation of N,N'-ethylenediphthalimide in reactions with 1,2-dibromoethane, can also be present.[3] Residual solvents used during the synthesis and work-up are another common source of contamination.[1]
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The two most recommended and effective methods for purifying these products are recrystallization and column chromatography.[1][4] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.[1]
Q3: What are the best solvents for recrystallizing this compound derivatives?
A3: Ethanol and ethyl acetate are highly recommended solvents for the recrystallization of many N-substituted phthalimides, often achieving high purity after one or two cycles.[1][5] However, the ideal solvent will vary depending on the polarity of the specific derivative. A general approach is to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[1][6]
Q4: How can I remove unreacted starting materials like amines or thiols?
A4: Unreacted amines can be effectively removed by washing the crude product with a dilute acid solution, such as 5% aqueous HCl.[1] The amine will form a water-soluble salt and be extracted into the aqueous phase. Similarly, acidic impurities like unreacted phthalic acid can be removed by washing with a mild basic solution, such as 5% aqueous sodium carbonate.[1][3]
Q5: How can I assess the purity of my final product?
A5: A combination of analytical techniques is recommended for a thorough purity assessment.[7]
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Thin-Layer Chromatography (TLC): Useful for a quick visualization of the number of components in the mixture.[4][5][7]
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[1][7]
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Spectroscopy (NMR, FT-IR): Nuclear Magnetic Resonance (¹H & ¹³C NMR) confirms the chemical structure and can be used to detect and quantify impurities. Fourier-Transform Infrared (FT-IR) spectroscopy helps to identify characteristic functional groups.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing during recrystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a depressed melting point. | - Use a lower-boiling point solvent.- Add a small amount of an "anti-solvent" (a solvent in which the compound is less soluble) to induce crystallization.- Attempt to purify the compound further by another method, such as column chromatography, before recrystallization.[1] |
| Low recovery of purified product after recrystallization. | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal formation.[1][5]- Wash the collected crystals with a small amount of ice-cold solvent.[1] |
| Colored impurities remain in the crystals after recrystallization. | - The colored impurity has similar solubility characteristics to the product.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.[1]- Ensure slow crystal growth to minimize the inclusion of impurities.[1] |
| Multiple spots are visible on the TLC plate after purification. | - During recrystallization, impurities may have co-precipitated with the product.- The solvent system used for column chromatography was not optimal. | - Re-dissolve the product in a minimal amount of a hot solvent and allow it to cool more slowly to improve the selectivity of crystal formation.[7]- Optimize the TLC mobile phase to achieve better separation and use this optimized system for column chromatography.[7] |
| The crude product is an oil or a sticky solid and does not crystallize. | - Residual high-boiling point solvent (e.g., DMF) is trapped in the product.- High content of various impurities is inhibiting crystallization. | - Remove residual solvent under high vacuum, possibly with gentle heating. An aqueous workup followed by extraction can also help.[7]- Purify using column chromatography on silica gel to separate the desired product from impurities. A gradient elution system is often effective.[7] |
Experimental Protocols
Protocol 1: Recrystallization of a Phthalimide Derivative
Objective: To purify a crude N-substituted phthalimide derivative by removing unreacted starting materials and other impurities.
Materials:
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Crude phthalimide derivative
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Recrystallization solvent (e.g., ethanol, ethyl acetate)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
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Ice bath
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Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture to boiling while stirring. Add more hot solvent dropwise until the solid completely dissolves. Avoid adding an excess of solvent.[1]
-
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[1]
-
If charcoal was added, perform a hot filtration using a pre-heated funnel to remove it.[1]
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][5]
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]
-
Dry the purified crystals in a vacuum oven to a constant weight.
-
Assess the purity by determining the melting point and running a TLC.[1][5]
Protocol 2: Purification by Column Chromatography
Objective: To separate a desired phthalimide derivative from impurities with different polarities.
Materials:
-
Crude product
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Silica gel
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Chromatography column
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Collection tubes
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TLC plates and developing chamber
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Rotary evaporator
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.
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Combine the fractions containing the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Lipophilic N-Substituted Norcantharimide Derivatives and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijddr.in [ijddr.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Impact of reagent purity on N,N'-Thiobisphthalimide reaction outcomes
Welcome to the Technical Support Center for N,N'-Thiobisphthalimide synthesis and its applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and understanding the critical impact of reagent purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile sulfur transfer reagent used in organic synthesis.[1] Its primary application is to introduce a sulfur atom into molecules, facilitating the formation of various sulfur-containing compounds such as N-(arenesulfonylthio)phthalimides and trisulfides. It is particularly valuable in the synthesis of biologically relevant molecules.
Q2: What is the common synthetic route for this compound?
A2: The most common method for synthesizing this compound is the reaction of phthalimide with sulfur monochloride (S₂Cl₂). A typical reported yield for this reaction is around 74%.[1]
Q3: Why is the purity of starting materials critical in the synthesis of this compound?
A3: The purity of the starting materials, phthalimide and sulfur monochloride, is crucial for achieving a high yield and purity of this compound. Impurities can lead to side reactions, formation of byproducts, and difficulty in purification, ultimately impacting the efficacy of this compound as a sulfur transfer reagent in subsequent reactions.
Q4: How can I purify the crude this compound product?
A4: Recrystallization is a common and effective method for purifying crude this compound. A suitable solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. The purified product should be a white solid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound, with a focus on issues arising from reagent impurity.
Low Yield of this compound
Low or no product yield is a frequent issue. The following table outlines potential causes related to reagent purity and corresponding solutions.
| Potential Cause | Recommended Solution |
| Impure Phthalimide | Phthalic acid or phthalamic acid impurities can interfere with the reaction. Purify the phthalimide by recrystallization from a suitable solvent like ethanol before use. |
| Impure Sulfur Monochloride | Sulfur dichloride (SCl₂) or dissolved sulfur can be present as impurities. Purify sulfur monochloride by distillation, collecting the fraction at 138°C. |
| Presence of Water | Both phthalimide and sulfur monochloride are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Product Purity Issues
If the final this compound product is impure, consider the following troubleshooting steps.
| Problem | Potential Cause | Recommended Solution |
| Off-white or colored product | Presence of unreacted starting materials or byproducts from side reactions. | Purify the crude product by washing with a suitable solvent to remove unreacted starting materials, followed by recrystallization. |
| Broad melting point range | The product is impure, likely containing starting materials or side products. | Purify the product by recrystallization. A sharp melting point is a good indicator of purity. |
| Unexpected peaks in NMR spectrum | Presence of impurities such as residual solvent, unreacted phthalimide, or byproducts. | Compare the NMR spectrum with a reference spectrum of pure this compound to identify impurity peaks. Tables of common solvent and impurity chemical shifts can be a useful resource.[2][3][4][5] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
Phthalimide (high purity)
-
Sulfur monochloride (purified by distillation)
-
Anhydrous toluene (or another suitable inert solvent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add phthalimide and anhydrous toluene.
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add a solution of sulfur monochloride in anhydrous toluene from the dropping funnel to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash it with cold toluene to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Signaling Pathway of Impurity Impact
References
- 1. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Thionation Reagents: N,N'-Thiobisphthalimide vs. Lawesson's Reagent in Amide Modification
In the landscape of synthetic and medicinal chemistry, the strategic incorporation of sulfur atoms into organic molecules can profoundly influence their biological activity, physicochemical properties, and metabolic stability. Thioamides, in particular, are crucial structural motifs in numerous pharmaceuticals. This guide provides a detailed comparison of two sulfur-transfer reagents, Lawesson's Reagent and N,N'-Thiobisphthalimide, for the thionation of amides, offering insights into their reactivity, applications, and experimental protocols to aid researchers in selecting the appropriate tool for their synthetic needs.
While both reagents are valuable in sulfur chemistry, their mechanisms and primary applications differ significantly. Lawesson's reagent is a robust and widely used thionating agent for the direct conversion of carbonyls to thiocarbonyls. In contrast, this compound is primarily employed as an electrophilic sulfur source for the formation of disulfides and related compounds, and is not typically used for the thionation of amides.
Lawesson's Reagent: The Workhorse of Amide Thionation
Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a well-established and highly effective reagent for the conversion of amides to their corresponding thioamides.[1][2] Its reactivity extends to a variety of other carbonyl compounds, including ketones, esters, and lactones.[3]
The mechanism of thionation with Lawesson's reagent is believed to proceed through a dissociative pathway, forming a reactive dithiophosphine ylide intermediate. This intermediate then reacts with the carbonyl group in a manner analogous to the Wittig reaction, leading to the formation of a four-membered thiaoxaphosphetane ring. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[1][4]
Performance and Applications
Lawesson's reagent is known for its efficiency and broad substrate scope in amide thionation, providing good to excellent yields for primary, secondary, and tertiary amides.[5][6] The reaction is typically carried out at elevated temperatures in anhydrous solvents such as toluene or tetrahydrofuran (THF).[7][8] While the original procedures often required prolonged heating, modern variations using THF can sometimes be performed at room temperature.[7] Microwave-assisted protocols have also been developed to accelerate the reaction and improve yields.[9]
Despite its utility, Lawesson's reagent has some notable drawbacks. The reaction can produce unpleasant-smelling byproducts, and purification of the resulting thioamide can be challenging due to the presence of phosphorus-containing impurities.[7] A thorough aqueous work-up is often necessary to remove these byproducts before chromatographic purification.[7] To address these purification challenges, fluorous-tagged versions of Lawesson's reagent have been developed, allowing for easier separation via fluorous solid-phase extraction.[10]
Quantitative Data for Lawesson's Reagent in Amide Thionation
| Substrate (Amide) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N-Phenylbenzamide | Toluene | Reflux | Several hours | 89 | [11] |
| N-(p-Tolyl)benzamide | Toluene | Reflux | Several hours | 93 | [11] |
| N-Benzylbenzamide | THF | Room Temp | 30 min | 86 | [7] |
| Benzamide derivative | Toluene | Reflux | - | 89-93 | [5] |
| N-methylpyrrolidone | Toluene | 80-100 | - | High | [2] |
This compound: An Electrophilic Sulfur Transfer Agent
This compound, also known as N,N'-dithiobis(phthalimide), is not a conventional thionating agent for converting amides to thioamides. Instead, it serves as a stable, easy-to-handle, electrophilic sulfur source. Its primary application lies in the synthesis of unsymmetrical disulfides through reaction with thiols. This reagent provides a "S²⁺" synthon, enabling the formation of S-S bonds.
The reactivity of this compound involves the cleavage of the N-S bond by a nucleophile, such as a thiol, leading to the formation of a new sulfur-nucleophile bond and phthalimide as a byproduct. This chemistry is particularly useful in the synthesis of complex molecules where a disulfide linkage is required.
Applications in Organic Synthesis
The utility of this compound is demonstrated in its ability to react with a wide range of thiols to produce disulfides in high yields. This is a valuable transformation in drug development and peptide chemistry, where disulfide bonds are crucial for structural integrity and biological function.
Head-to-Head Comparison: Choosing the Right Reagent
| Feature | Lawesson's Reagent | This compound |
| Primary Application | Thionation of carbonyls (amides, ketones, etc.) | Electrophilic sulfenylation (e.g., disulfide formation) |
| Reaction with Amides | Converts C=O to C=S | Not a standard reagent for this transformation |
| Typical Reaction Conditions | Anhydrous toluene or THF, often with heating | Varies depending on the nucleophile |
| Byproducts | Phosphorus-containing compounds, often odorous | Phthalimide |
| Workup/Purification | Can be challenging, often requires aqueous workup and chromatography | Generally straightforward |
Experimental Protocols
Protocol 1: Thionation of an Amide using Lawesson's Reagent
This protocol is a general procedure for the thionation of a secondary amide.
Materials:
-
N-Benzylbenzamide (1.0 mmol, 211 mg)
-
Lawesson's Reagent (0.6 mmol, 243 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.6 mmol) in anhydrous THF (10 mL).
-
In a separate flask, dissolve N-benzylbenzamide (1.0 mmol) in anhydrous THF (10 mL).
-
Add the amide solution to the Lawesson's Reagent solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding deionized water (20 mL) to the residue and extracting with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioamide.
Protocol 2: Synthesis of an Unsymmetrical Disulfide using this compound
This protocol provides a general method for the reaction of this compound with a thiol.
Materials:
-
This compound (1.0 mmol, 324 mg)
-
Thiophenol (1.0 mmol, 110 mg, 102 µL)
-
Dichloromethane (DCM) (10 mL)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in DCM (5 mL) at room temperature, add a solution of thiophenol (1.0 mmol) in DCM (5 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired diphenyl disulfide.
Visualizing the Workflows
Caption: General workflow for amide thionation using Lawesson's Reagent.
Caption: Decision guide for selecting a sulfur transfer reagent.
Conclusion
For researchers aiming to convert amides into thioamides, Lawesson's reagent remains the gold standard, offering high efficacy across a broad range of substrates. While its use necessitates careful handling of odorous byproducts and potentially challenging purifications, its reliability makes it an indispensable tool. Conversely, this compound is not a suitable reagent for amide thionation but excels as an electrophilic sulfur source for creating disulfide bonds. Understanding the distinct reactivity profiles of these reagents is paramount for their successful application in the synthesis of sulfur-containing molecules for drug discovery and development.
References
- 1. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent | MDPI [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. 2,2'-Thiobis(1H-isoindole-1,3(2H)-dione) | C16H8N2O4S | CID 82196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
A Comparative Guide to the Reactivity of N,N'-Thiobisphthalimide and N-Sulfenylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the efficient formation of carbon-sulfur bonds is paramount for the development of novel therapeutics and functional materials. Electrophilic sulfur transfer reagents are key players in this field, and among them, N,N'-Thiobisphthalimide and N-sulfenylsuccinimide derivatives have emerged as versatile and effective tools. This guide provides an objective comparison of the reactivity of these two classes of reagents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | This compound | N-Sulfenylsuccinimide Derivatives |
| Structure | Symmetrical, with two phthalimide groups attached to a central sulfur atom. | Asymmetrical, with a succinimide and a sulfenyl group (e.g., aryl or alkylthio). |
| Primary Use | Primarily a source of a single sulfur atom for the synthesis of symmetrical and unsymmetrical disulfides and other sulfur-containing heterocycles. | Versatile electrophilic sulfenylating agents for the introduction of an "-SR" group onto a variety of nucleophiles. |
| Reactivity Profile | Acts as a bilateral sulfur transfer reagent. | Acts as a unilateral electrophilic sulfenylating agent. |
| Key Applications | Synthesis of disulfides, trisulfides, and related sulfur compounds. | Sulfenylation of indoles, ketones, β-naphthols, and other carbon and heteroatom nucleophiles.[1] |
Performance Comparison in Electrophilic Sulfenylation
A direct quantitative comparison of the reactivity of this compound and N-sulfenylsuccinimide in the same reaction is not extensively documented in the literature. However, a comparative analysis can be drawn from their applications in similar transformations, such as the sulfenylation of β-naphthols.
In a study on the enantioselective organocatalytic sulfenylation of β-naphthols, both N-(arylthio)succinimide and N-(arylthio)phthalimide were successfully employed as the electrophilic sulfur source.[1][2] This indicates that both reagents are competent for this transformation, and the choice between them may depend on factors like availability, stability, and the specific electronic and steric properties of the desired sulfenyl group.
Table 1: Illustrative Comparison of Sulfenylation Reactions
| Reagent | Substrate | Product | Catalyst/Conditions | Yield | Reference |
| N-(Phenylthio)phthalimide | Indole | 3-(Phenylthio)indole | MgBr₂, 0.5 mol% | Good to excellent | [1] |
| N-(Arylthio)succinimide | β-Naphthol | Chiral Naphthalenone | Cinchona-derived thiourea | High | [1][2] |
| N-(Arylthio)phthalimide | β-Naphthol | Chiral Naphthalenone | Cinchona-derived thiourea | High | [1][2] |
| This compound | Thiol | Trisulfide | Room Temperature, 2 hours | Excellent |
Mechanistic Insights
The reactivity of these reagents is governed by the electrophilicity of the sulfur atom and the nature of the leaving group.
N-Sulfenylsuccinimide Activation
N-Sulfenylsuccinimide and its phthalimide analogues can be activated by Lewis acids or organocatalysts. For instance, a conjugate Lewis base/Brønsted acid catalyst can activate N-sulfanylsuccinimides to form a more electrophilic sulfenium source, which then readily reacts with nucleophiles.[1]
Caption: Activation of N-Sulfenylsuccinimide by a Catalyst.
This compound Reactivity
This compound serves as a source of a sulfur atom that can react with nucleophiles. Its synthetic utility has been demonstrated in the preparation of trisulfides from thiols.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from phthalimide and sulfur monochloride.
Materials:
-
Phthalimide
-
Sulfur monochloride (S₂Cl₂)
-
Appropriate solvent (e.g., toluene)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a condenser, dissolve phthalimide in a suitable solvent.
-
Slowly add sulfur monochloride to the solution at room temperature with constant stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a suitable solvent to remove impurities.
-
Dry the product under vacuum to obtain pure this compound.
General Procedure for Sulfenylation using N-(Arylthio)succinimide
This protocol outlines a general procedure for the sulfenylation of a nucleophile, such as a β-naphthol derivative, using an N-(arylthio)succinimide in the presence of an organocatalyst.
Materials:
-
β-Naphthol derivative
-
N-(Arylthio)succinimide
-
Organocatalyst (e.g., cinchona-derived thiourea)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Stirring apparatus
-
Chromatography equipment for purification
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the β-naphthol derivative and the organocatalyst.
-
Dissolve the solids in an anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the N-(arylthio)succinimide portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Experimental Workflow for Sulfenylation.
Conclusion
Both this compound and N-sulfenylsuccinimide derivatives are valuable reagents for the introduction of sulfur into organic molecules. N-Sulfenylsuccinimides and their phthalimide counterparts offer a versatile platform for the electrophilic sulfenylation of a wide range of nucleophiles, with reactivity that can be tuned by catalysts. This compound, on the other hand, is a specialized reagent primarily used for the synthesis of di- and trisulfides. The choice between these reagents will ultimately be dictated by the specific synthetic target and the desired transformation. Researchers are encouraged to consider the nature of the substrate, the desired sulfenyl group, and the reaction conditions when selecting the appropriate sulfur transfer agent.
References
A Comparative Guide to Trisulfide Synthesis: N,N'-Thiobisphthalimide and Alternative Methods
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of trisulfides is a critical step in various applications, from drug discovery to materials science. This guide provides an objective comparison of the efficacy of a method utilizing a derivative of N,N'-Thiobisphthalimide with other prominent techniques for trisulfide synthesis. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research need.
Trisulfides (RS-S-SR') are gaining increasing attention for their unique chemical properties and biological activities. The synthesis of unsymmetrical trisulfides, in particular, presents a challenge in selectively forming the S-S-S linkage. This guide focuses on a popular method that employs a cysteine-phthalimide disulfide, derived from this compound, as a sulfur transfer agent and compares it with two other widely used methods: the 9-fluorenylmethyl (Fm) disulfide method and a technique utilizing an organophosphorus reagent.
Performance Comparison of Trisulfide Synthesis Methods
The following table summarizes the key quantitative data for the three compared methods, offering a side-by-side view of their efficacy in terms of reaction yields, times, and conditions.
| Method | Sulfur Transfer Reagent | Representative Substrates | Yield (%) | Reaction Time | Key Advantages |
| This compound Derived | Cysteine-phthalimide disulfide | Benzyl mercaptan | 85 | 2 h | Broad substrate scope including primary, secondary, tertiary, and aryl thiols; proceeds well in various organic solvents. |
| 4-Methoxybenzyl mercaptan | 82 | 2 h | |||
| Thiophenol | 78 | 2 h | |||
| Cyclohexanethiol | 80 | 2 h | |||
| tert-Butyl mercaptan | 65 | 2 h | |||
| 9-Fluorenylmethyl (Fm) Disulfide | In situ generated persulfide from Fm-disulfide | Benzyl-Fm-disulfide + N-benzyl-S-succinimide | 82 | Not specified | Mild reaction conditions; good to excellent yields for unsymmetrical trisulfides.[1][2][3] |
| Boc-Cys(Fm)-OMe + N-benzyl-S-succinimide | 75 | Not specified | |||
| Ph-Fm-disulfide + N-tert-butyl-S-succinimide | 78 | Not specified | |||
| Organophosphorus Reagent | 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane | Dodecanethiol + Benzylthiol | 92 | 20-50 min | Very good yields; mild conditions; applicable to a range of aliphatic and aromatic thiols.[4] |
| Dodecanethiol + 4-Chlorobenzylthiol | 95 | 20-50 min | |||
| Dodecanethiol + Cyclohexanethiol | 88 | 20-50 min |
Experimental Protocols
Method 1: Trisulfide Synthesis via a this compound-Derived Reagent
This method involves two key steps: the synthesis of the cysteine-phthalimide disulfide sulfur transfer reagent from this compound, followed by the reaction of this reagent with a thiol to form the desired trisulfide.
Step 1: Synthesis of Cysteine-Phthalimide Disulfide Reagent
This compound is reacted with N-acetyl-L-cysteine methyl ester in dichloromethane (DCM) in the presence of a catalytic amount of triethylamine (TEA). The reaction is stirred at room temperature for 3 hours. After removal of the solvent, the crude product is purified by column chromatography to yield the cysteine-phthalimide disulfide reagent.
Step 2: General Procedure for Trisulfide Synthesis
-
Dissolve 1.5 equivalents of the cysteine-phthalimide disulfide reagent in DCM.
-
Dissolve 1 equivalent of the desired thiol in DCM.
-
Add the thiol solution dropwise to the reagent solution at room temperature.
-
Stir the reaction mixture for 2 hours and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography to obtain the pure trisulfide.
Method 2: Unsymmetrical Trisulfide Synthesis Using 9-Fluorenylmethyl (Fm) Disulfides
This method relies on the in situ generation of a reactive persulfide intermediate from an Fm-protected disulfide, which is then trapped by a suitable electrophile to form the unsymmetrical trisulfide.
General Procedure:
-
In a reaction vessel, mix the 9-fluorenylmethyl (Fm) disulfide precursor with a sulfur-based electrophile (e.g., an N-thio-succinimide derivative).
-
Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture to promote the formation of the persulfide intermediate.
-
The persulfide then reacts in situ with the electrophile to form the unsymmetrical trisulfide.
-
The reaction progress can be monitored by TLC or LC-MS.
-
After completion, the reaction mixture is worked up and the product is purified by column chromatography.[3]
Method 3: Unsymmetrical Trisulfide Synthesis Using an Organophosphorus Reagent
This method utilizes a pre-formed organophosphorus trisulfanyl derivative which acts as an efficient sulfur transfer reagent.
Step 1: Synthesis of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane
To a solution of 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane and dodecane-1-thiol in anhydrous chloroform at -30 °C under a nitrogen atmosphere, sulfur dichloride is added dropwise. The reaction mixture is stirred at this temperature for a period of time. After an appropriate workup, the desired trisulfanyl reagent is obtained.[2]
Step 2: General Procedure for Unsymmetrical Trisulfide Synthesis
-
To a solution of the thiol in a suitable solvent, add the 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane reagent.
-
The reaction is typically stirred at room temperature for a short period (20-50 minutes).
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is subjected to an appropriate workup and purification by column chromatography to yield the unsymmetrical trisulfide.[4]
Visualizing the Synthetic Pathways
To better illustrate the reaction workflows, the following diagrams were generated using the DOT language.
Caption: Workflow for trisulfide synthesis using the this compound derived method.
Caption: General workflow for unsymmetrical trisulfide synthesis via the Fm-disulfide method.
Conclusion
All three methods presented offer effective routes for the synthesis of trisulfides, each with its own set of advantages. The This compound-derived method is notable for its broad substrate scope and the stability of the intermediate sulfur transfer reagent. The 9-fluorenylmethyl (Fm) disulfide method provides a mild and efficient route to unsymmetrical trisulfides. The organophosphorus reagent method stands out for its rapid reaction times and very good yields.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired purity, and available resources. For researchers working with a wide variety of thiols, the phthalimide-based method offers significant flexibility. When mild conditions are paramount, the Fm-disulfide approach is a strong contender. For rapid synthesis with high efficiency, the organophosphorus reagent presents a compelling option. This guide provides the necessary data and protocols to make an informed decision for your trisulfide synthesis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides [organic-chemistry.org]
- 4. Item - Sulfur Monoxide Transfer from peri-Substituted Trisulfide-2-oxides to Dienes: Substituent Effects, Mechanistic Studies and Application in Thiophene Synthesis - figshare - Figshare [figshare.com]
A Comparative Guide to Spectroscopic Analysis for Validating Products from N,N'-Thiobisphthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of reaction products derived from N,N'-Thiobisphthalimide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methods for their specific needs. The guide offers a detailed examination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), presenting their performance in identifying and characterizing N-substituted thiophthalimides. Furthermore, it explores alternative validation methods, providing supporting experimental data and detailed protocols for each technique.
Introduction to this compound Reactions and Product Validation
This compound is a versatile reagent in organic synthesis, primarily utilized as a source of "S²⁺" for the formation of sulfur-nitrogen bonds. Its reactions with various nucleophiles, such as thiols, lead to the formation of N-substituted thiophthalimides. The validation of these reaction products is a critical step to ensure the desired chemical transformation has occurred and to determine the purity of the synthesized compound. Spectroscopic methods are paramount in this validation process, offering detailed structural information.
This guide will focus on the characterization of two representative products: a generic N-arylthiophthalimide (e.g., N-(phenylthio)phthalimide) and a generic N-alkylthiophthalimide (e.g., N-(ethylthio)phthalimide), to illustrate the application and comparative strengths of different analytical techniques.
Core Spectroscopic Validation Techniques: A Head-to-Head Comparison
The primary spectroscopic tools for the validation of this compound reaction products are NMR, FTIR, and MS. Each technique provides unique and complementary information about the molecular structure.
Data Presentation: Spectroscopic Signatures of N-Substituted Thiophthalimides
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for representative N-arylthio- and N-alkylthiophthalimide products.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Compound Type | Functional Group | Representative ¹H NMR Chemical Shifts (δ, ppm) |
| N-Arylthiophthalimide | Phthalimide Protons | 7.80 - 7.95 (m, 4H) |
| Aryl Protons | 7.20 - 7.60 (m, 5H) | |
| N-Alkylthiophthalimide | Phthalimide Protons | 7.70 - 7.85 (m, 4H) |
| Alkyl Protons (e.g., ethyl) | ~3.7 (q, 2H, -S-CH₂-), ~1.2 (t, 3H, -CH₃)[1] |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Compound Type | Functional Group | Representative ¹³C NMR Chemical Shifts (δ, ppm) |
| N-Arylthiophthalimide | Carbonyl Carbons | ~167 |
| Phthalimide Aromatic Carbons | ~123, ~132, ~134 | |
| Aryl Carbons | ~126, ~129, ~130, ~135 | |
| N-Alkylthiophthalimide | Carbonyl Carbons | ~168 |
| Phthalimide Aromatic Carbons | ~123, ~132, ~134 | |
| Alkyl Carbons (e.g., ethyl) | ~38 (-S-CH₂-), ~14 (-CH₃)[1] |
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound Type | Functional Group | Characteristic Absorption Frequencies (cm⁻¹) |
| N-Arylthiophthalimide | C=O (imide) | 1700 - 1750 (strong, sharp) |
| C-N Stretch | 1300 - 1350 | |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| N-Alkylthiophthalimide | C=O (imide) | 1700 - 1750 (strong, sharp) |
| C-N Stretch | 1300 - 1350 | |
| Aliphatic C-H Stretch | 2850 - 2960 |
Table 4: Mass Spectrometry (MS) Data
| Compound Type | Ionization Mode | Key Fragmentation Patterns (m/z) |
| N-Arylthiophthalimide | Electron Ionization (EI) | [M]⁺, [M-ArS]⁺, [Phthalimide]⁺, [ArS]⁺, fragments of the aryl group |
| N-Alkylthiophthalimide | Electron Ionization (EI) | [M]⁺, [M-AlkylS]⁺, [Phthalimide]⁺, [AlkylS]⁺, fragments from the alkyl chain (e.g., loss of alkenes) |
Alternative and Complementary Validation Methods
While spectroscopic methods are powerful, other analytical techniques can provide valuable complementary information, particularly regarding purity and quantification.
Table 5: Comparison with Alternative Validation Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a mobile and stationary phase. | Purity assessment, quantification, separation of isomers and impurities. | High sensitivity, excellent for quantitative analysis, can be coupled with MS. | Requires method development, may not provide definitive structural identification alone. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. | Determination of the elemental composition (%C, H, N, S). | Provides fundamental confirmation of the molecular formula. | Requires a pure sample, does not provide structural information, can be less precise for high molecular weight compounds. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Quantification of specific functional groups (e.g., thiols). | Simple, inexpensive, and accurate for quantification. | Limited to specific functional groups, not suitable for structural elucidation, may be affected by interfering substances. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the N-substituted thiophthalimide product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm) is used as an internal reference.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 200 ppm.
-
Referencing: The solvent peak (CDCl₃ at 77.16 ppm) is used as an internal reference.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid N-substituted thiophthalimide product onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: FTIR spectrometer with a diamond ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
The sample spectrum is collected, and the background is automatically subtracted by the instrument's software.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the N-substituted thiophthalimide product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards and sample solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 500 m/z.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow of product validation and the relationship between the different analytical techniques.
Conclusion
The validation of products from this compound reactions is most effectively achieved through a multi-technique approach. NMR spectroscopy provides the most detailed structural information, elucidating the precise connectivity of atoms. FTIR spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups, particularly the imide carbonyls. Mass spectrometry is indispensable for determining the molecular weight and providing fragmentation patterns that corroborate the proposed structure.
For quantitative analysis and the assessment of purity, HPLC-UV is the method of choice due to its high sensitivity and resolving power. Elemental analysis offers a fundamental confirmation of the product's elemental composition, serving as a crucial check for purity, especially for novel compounds. Titration, while more limited in scope, can be a simple and cost-effective tool for quantifying specific reactive moieties.
By understanding the strengths and limitations of each technique, as detailed in this guide, researchers can devise a robust analytical strategy to confidently validate their synthetic products, ensuring the integrity and quality of their work in research and drug development.
References
Advantages and disadvantages of using phthalimide-based sulfur transfer reagents
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a sulfur transfer reagent is critical for achieving desired outcomes in terms of yield, purity, and reaction efficiency. Phthalimide-based sulfur transfer reagents, such as N-thiophthalimides, have emerged as stable, safe, and readily accessible electrophilic sulfur sources.[1] This guide provides an objective comparison of phthalimide-based reagents with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for a given application.
Performance Comparison of Sulfur Transfer Reagents
The efficiency of sulfur transfer is a key metric for evaluating these reagents. The following table summarizes the performance of phthalimide-based reagents against prominent alternatives, particularly in the context of sulfenylation reactions and oligonucleotide synthesis.
| Reagent Type | Reagent Example | Typical Reaction Time | Typical Yield/Efficiency | Advantages | Disadvantages |
| Phthalimide-Based | N-(Phenylthio)phthalimide | 1 - 12 hours | Good to excellent (e.g., up to 99% ee in asymmetric synthesis)[2] | Stable, crystalline solids; safe and easy to handle; avoid the use of foul-smelling thiols.[1] | Can require metal catalysts or Lewis acids for activation; limited solubility in some organic solvents. |
| Dithiol-Based | Beaucage Reagent | 60 - 240 seconds | >99% | High efficiency and fast reaction times in oligonucleotide synthesis. | Limited stability in solution on automated synthesizers; can lead to side reactions due to the formation of an oxidizing byproduct. |
| Dithiazole-Based | DDTT (Sulfurizing Reagent II) | 60 seconds | High, comparable to Beaucage Reagent | Improved stability in solution compared to Beaucage Reagent; efficient for both DNA and RNA synthesis. | Can be more expensive than other alternatives. |
| Disulfide-Based | PADS (Phenylacetyl Disulfide) | 60 - 120 seconds | >99.6% | Economical for large-scale synthesis. | May require an "aging" period for optimal performance. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the synthesis of a phthalimide-based reagent and its use in a sulfenylation reaction.
Protocol 1: Synthesis of N-(Arylthio)phthalimide
This protocol describes a general two-step procedure for the preparation of N-(aryl/alkylsulfenyl)phthalimides.[1]
Materials:
-
Thiol (e.g., thiophenol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N)
-
Phthalimide
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the thiol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfuryl chloride in the same solvent, followed by the dropwise addition of triethylamine.
-
Stir the reaction mixture at room temperature for a specified time.
-
In a separate flask, prepare a mixture of phthalimide and triethylamine in the anhydrous solvent.
-
Add the solution from step 4 to the phthalimide mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(arylthio)phthalimide.
Protocol 2: Copper-Catalyzed Electrophilic Thiolation of an Organozinc Reagent
This protocol details the use of an N-thiophthalimide for the sulfenylation of an organozinc halide.
Materials:
-
Organozinc halide (e.g., phenylzinc chloride)
-
N-(Arylthio)phthalimide
-
Copper(I) acetate (Cu(OAc))
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-(arylthio)phthalimide in anhydrous THF.
-
Add the organozinc halide solution to the flask.
-
Add the copper(I) acetate catalyst.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding thioether.
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of electrophilic sulfenylation using a phthalimide-based reagent and a typical experimental workflow.
Advantages of Phthalimide-Based Sulfur Transfer Reagents
Phthalimide-based sulfur transfer reagents offer several distinct advantages in organic synthesis:
-
Stability and Safety: They are typically stable, crystalline solids that are easy to handle and store, posing fewer hazards than traditional sulfurating agents like thiols, which are often volatile and have strong, unpleasant odors.[1]
-
Versatility: These reagents have been successfully employed in a wide range of sulfenylation reactions, including the synthesis of thioethers, disulfides, and more complex sulfur-containing heterocycles.[3]
-
High Reactivity: The phthalimide group acts as a good leaving group, facilitating the transfer of the sulfur moiety to a variety of nucleophiles.[1] This reactivity can often be tuned through the use of catalysts.
-
Enantioselective Synthesis: Chiral catalysts can be used in conjunction with phthalimide-based reagents to achieve high enantioselectivity in asymmetric sulfenylation reactions.[2]
Disadvantages and Limitations
Despite their advantages, phthalimide-based reagents also have some limitations:
-
Catalyst Requirement: Many reactions require the use of a metal catalyst (e.g., copper, palladium) or a Lewis acid to activate the reagent, which can add to the cost and complexity of the procedure and may require removal from the final product.[3]
-
Byproduct Formation: The phthalimide byproduct must be separated from the desired product, which can sometimes be challenging depending on the physical properties of the compounds.
-
Limited Solubility: Some phthalimide-based reagents may have limited solubility in common organic solvents, which can affect reaction rates and scalability.
-
Side Reactions: In some cases, side reactions can occur, such as the formation of symmetrical disulfides from the starting nucleophile, which can lower the yield of the desired product.
Conclusion
Phthalimide-based sulfur transfer reagents represent a valuable class of reagents for the introduction of sulfur into organic molecules. Their stability, safety, and versatility make them an attractive alternative to more traditional and hazardous reagents. While the need for catalysts and potential for byproduct formation are important considerations, the ability to fine-tune their reactivity and their applicability in a wide range of transformations, including asymmetric synthesis, ensures their continued importance in the toolbox of the modern synthetic chemist. For applications requiring extremely fast reaction times and high throughput, such as automated oligonucleotide synthesis, reagents like the Beaucage reagent or DDTT may be preferred. However, for general-purpose sulfenylation in a laboratory setting, the advantages of phthalimide-based reagents often outweigh their limitations.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of N-(4-azidophenylthio)phthalimide: A cleavable, photoactivable crosslinking reagent that reacts with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: N-(N-morpholindithio)phthalimide Emerges as a More Robust Reagent Compared to its Precursor, N,N'-Thiobisphthalimide
For Immediate Release
A comprehensive review of available data indicates that N-(N-morpholinodithio)phthalimide offers superior stability compared to its synthetic precursor, N,N'-Thiobisphthalimide. This finding is critical for researchers and professionals in drug development and chemical synthesis, where reagent stability is paramount for reproducibility and reliability. N-(N-morpholinodithio)phthalimide is noted for its excellent shelf-life at ambient temperatures, whereas this compound is characterized as hygroscopic and requires more stringent storage conditions to prevent degradation.
Executive Summary of Stability Data
The following table summarizes the key stability-related physical properties of this compound and N-(N-morpholinodithio)phthalimide.
| Property | This compound | N-(N-morpholinodithio)phthalimide |
| Appearance | Off-White to Pale Yellow Solid[1] | White solid[2] |
| Melting Point | 214-218 °C[1] or 190 °C with decomposition[3] | Not explicitly found, but stable as a solid at RT |
| Shelf Stability | Hygroscopic; requires refrigeration under inert gas[1][3] | Stable for more than one year at room temperature[2] |
| Decomposition | Decomposition reported at 190 °C by one source[3] | No decomposition reported under normal storage |
| Thermal Analysis Data | No specific TGA/DSC data readily available in searches | No specific TGA/DSC data readily available in searches |
In-Depth Stability Analysis
N-(N-morpholinodithio)phthalimide is consistently described in the literature as a "shelf-stable" compound.[2][4][5] One study explicitly states its stability for "more than one year" at room temperature under air.[2] This inherent stability makes it a reliable and easy-to-handle reagent in a laboratory setting, reducing the need for special storage precautions and minimizing the risk of reagent degradation affecting experimental outcomes.
Conversely, This compound exhibits characteristics of lower stability. It is designated as "hygroscopic," meaning it readily absorbs moisture from the atmosphere.[1][3] This necessitates storage in a refrigerator under an inert atmosphere to maintain its integrity.[1][3] There is conflicting information regarding its melting point, with one source citing a range of 214-218 °C[1] and another reporting a melting point of 190 °C with decomposition.[3] This discrepancy suggests that the purity and handling of the material can significantly impact its thermal behavior, and that thermal decomposition is a key stability concern. The lack of available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data in the public domain prevents a more detailed quantitative comparison of their thermal decomposition profiles.
Experimental Protocols
To ensure consistent and reliable stability assessment of these and similar compounds, the following detailed experimental methodologies are recommended, based on established analytical techniques and regulatory guidelines.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a suitable TGA crucible (e.g., aluminum or ceramic).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a temperature sufficient for complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at which specific mass loss percentages occur.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any thermal events such as decomposition or phase transitions.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
The heat flow to the sample is measured relative to the reference pan as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks.
Hygroscopicity Testing
Objective: To assess the tendency of the material to absorb moisture from the atmosphere.
Procedure:
-
Accurately weigh a sample of the compound into a tared container.
-
Place the open container in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity, such as 80% RH).
-
Store the sample at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).
-
After the specified time, re-weigh the sample.
-
The percentage of weight gain is calculated to determine the degree of hygroscopicity.
Long-Term Stability (Shelf-Life) Study
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period. This protocol is based on ICH Q1A(R2) guidelines.
Procedure:
-
Store samples of the compound in their intended container closure system under long-term storage conditions (e.g., 25 °C/60% RH for N-(N-morpholinodithio)phthalimide and 5 °C in an inert atmosphere for this compound).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.
-
Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and any other relevant parameters.
-
The data is evaluated to establish a re-test period or shelf-life for the compound.
Visualizing the Relationship and Workflow
The following diagrams illustrate the synthetic relationship between the two compounds and a typical workflow for their stability assessment.
Caption: Synthesis of N-(N-morpholinodithio)phthalimide.
Caption: General workflow for stability testing.
References
- 1. 7764-29-6 CAS MSDS (N,N'-THIO-BIS(PHTHALIMIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N,N'-THIO-BIS(PHTHALIMIDE) CAS#: 7764-29-6 [m.chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. N-(Morpholine-4-dithio)phthalimide: A Shelf-Stable, Bilateral Platform Molecule Enabling Access to Diverse Unsymmetrical Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Comparing the Workhorses of Sulfur Transfer Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the introduction of a sulfur atom into a molecule is a frequent necessity. From the phosphorothioate backbone of antisense oligonucleotides to the thioamide linkages in novel therapeutic agents, the strategic transfer of sulfur is a cornerstone of modern drug discovery. The choice of the sulfur transfer reagent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective, data-driven comparison of the mechanisms and performance of various classes of sulfur transfer reagents, offering a clear roadmap for selecting the optimal tool for a given synthetic challenge.
The Great Divide: Electrophilic vs. Nucleophilic Sulfur Transfer
At its core, sulfur transfer chemistry can be broadly categorized by the nature of the sulfur atom being delivered. Electrophilic sulfur transfer reagents deliver a sulfur atom that is electron-deficient and is attacked by a nucleophile. Conversely, nucleophilic sulfur transfer reagents donate an electron-rich sulfur atom to an electrophilic center. Understanding this fundamental difference is key to predicting reactivity and selecting the appropriate reagent.
Electrophilic Sulfur Transfer Agents: The Electron Seekers
Electrophilic sulfur transfer reagents are widely employed in the synthesis of phosphorothioates, sulfenylated carbonyls, and other sulfur-containing moieties. These reagents typically feature a sulfur atom activated by electron-withelectron-withdrawing groups, rendering it susceptible to nucleophilic attack.
Key Players in Oligonucleotide Synthesis
The synthesis of phosphorothioate oligonucleotides, a critical class of therapeutic agents, relies heavily on efficient and clean sulfurization of the phosphite triester intermediate. Several reagents have emerged as the industry standard, each with its own set of advantages and disadvantages.
Performance Comparison of Sulfurizing Reagents for Phosphorothioate Oligonucleotide Synthesis
| Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages |
| Beaucage Reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) | 0.05 M in Acetonitrile, 60-240 seconds | >99% | High efficiency, fast reaction time. | Limited stability in solution on the synthesizer. |
| DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione) | 0.05 M in Acetonitrile/Pyridine, 60 seconds | High, comparable to Beaucage Reagent | Improved stability in solution, efficient. | Can be more expensive than other alternatives. |
| PADS (Phenylacetyl Disulfide) | 0.2 M in Acetonitrile/3-Picoline, 60-120 seconds | >99.6% | Economical for large-scale synthesis. | May require an "aged" solution for optimal performance. |
| N-Thiolsulfonamides | Varies | Generally high | Modular design allows for tunable reactivity. | Newer class, less commercially available. |
Mechanistic Pathway of Electrophilic Sulfur Transfer in Oligonucleotide Synthesis
The general mechanism involves the nucleophilic attack of the phosphorus atom of the phosphite triester on the electrophilic sulfur atom of the reagent. This is followed by the expulsion of a stable leaving group.
Caption: General mechanism of electrophilic sulfur transfer to a phosphite triester.
Thionating Agents: The Carbonyl Converters
Thionating agents are a specialized class of sulfur transfer reagents that convert carbonyl groups (C=O) into thiocarbonyls (C=S). This transformation is crucial for the synthesis of thioamides, thioesters, and thioketones.
Lawesson's Reagent and Phosphorus Pentasulfide: A Tale of Two Reagents
Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are the two most common thionating agents. While both achieve the same overall transformation, their reactivity, handling, and byproduct profiles differ significantly.
Performance Comparison of Thionating Reagents
| Reagent | Typical Reaction Conditions | Substrate Scope | Key Advantages | Key Disadvantages |
| Lawesson's Reagent | Refluxing in toluene or other high-boiling solvents. | Ketones, esters, amides, lactones, lactams. | Milder than P₄S₁₀, often higher yields, more soluble in organic solvents. | Unpleasant odor, byproducts can be difficult to remove. |
| Phosphorus Pentasulfide (P₄S₁₀) | Refluxing in solvents like pyridine or xylene. | Broad, but can be harsh for sensitive substrates. | Powerful thionating agent, relatively inexpensive. | Low solubility, harsh reaction conditions, can lead to side products. |
Mechanistic Pathway of Thionation with Lawesson's Reagent
The mechanism of thionation with Lawesson's reagent is thought to proceed through the dissociation of the reagent into a reactive dithiophosphine ylide. This ylide then reacts with the carbonyl compound in a manner analogous to the Wittig reaction.
Caption: Proposed mechanism for thionation using Lawesson's reagent.
Nucleophilic Sulfur Transfer Agents: The Electron Donors
Nucleophilic sulfur transfer reagents are essential for the synthesis of thioethers and disulfides. These reagents deliver an electron-rich sulfur atom to an electrophilic carbon.
Xanthates and Thioureas: Versatile Sulfur Nucleophiles
Xanthates and thiourea derivatives are commonly used as sources of nucleophilic sulfur. They are often more stable and easier to handle than thiols, which are notorious for their foul odor.
Comparison of Nucleophilic Sulfur Sources for Thioether Synthesis
| Reagent Class | Typical Electrophiles | Key Advantages | Key Disadvantages |
| Xanthates | Alkyl halides, epoxides | Readily available, generally good yields. | Can require basic conditions. |
| Thiourea | Alkyl halides | Odorless, stable solids, good for introducing a protected thiol. | Requires a subsequent hydrolysis step to liberate the free thiol. |
General Workflow for Thioether Synthesis
The synthesis of thioethers using a nucleophilic sulfur source typically involves the reaction of the sulfur nucleophile with an alkyl halide or another suitable electrophile.
N,N'-Thiobisphthalimide versus other N-substituted phthalimide reagents in synthesis
In the landscape of modern organic synthesis, N-substituted phthalimides represent a versatile class of reagents, pivotal for the introduction of key functional groups. While the classical Gabriel synthesis, utilizing potassium phthalimide for the formation of primary amines, is widely recognized, a range of other N-substituted derivatives offer unique reactivity profiles for various transformations. This guide provides an objective comparison of N,N'-Thiobisphthalimide against other prominent N-substituted phthalimide reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in reagent selection.
Overview of N-Substituted Phthalimide Reagents
N-substituted phthalimides are derivatives of phthalimide where the nitrogen atom is bonded to a substituent other than hydrogen. This substitution dictates the reagent's function, transforming it from a simple amine surrogate into a specialized agent for sulfenylation, halogenation, or radical generation. The phthalimide moiety acts as a stable, electron-withdrawing leaving group, facilitating a wide array of chemical reactions.
Reagent Comparison: Functionality and Applications
The choice of an N-substituted phthalimide reagent is fundamentally driven by the desired synthetic outcome. This compound serves as an electrophilic sulfur source, a role distinct from its more common counterparts used in amination and halogenation.
| Reagent | Primary Function | Key Applications | Advantages | Limitations |
| This compound | Electrophilic Sulfur Transfer | Synthesis of unsymmetrical disulfides, sulfenamides, and other sulfur-containing compounds. | Stable, odorless, solid sulfur source; enables sequential and selective C-S bond formation.[1] | More specialized application compared to other phthalimide reagents. |
| Potassium Phthalimide | Primary Amine Synthon | Gabriel synthesis of primary amines from alkyl halides.[2][3][4][5] | Avoids over-alkylation common with ammonia[3][6]; reliable for primary amines. | Harsh deprotection conditions (acid/base hydrolysis or hydrazinolysis)[2][7]; fails with secondary alkyl halides.[2][3] |
| N-Bromophthalimide (NBP) | Electrophilic Brominating Agent | Allylic amination, asymmetric bromination, synthesis of pharmaceuticals and agrochemicals.[8] | Stable, easy-to-handle solid; controlled brominating agent compared to volatile alternatives.[8] | Primarily used for bromination, not direct amination. |
| N-Chlorophthalimide (NCP) | Electrophilic Chlorinating Agent, Oxidizing Agent | Synthesis of α-amino acetals, vicinal diamines; Gassman ortho-alkylation.[9][10] | Versatile reagent for both chlorination and oxidation.[9] | Stability can be a concern compared to NBP. |
| N-Hydroxyphthalimide (NHPI) | Radical Precursor, Catalyst | Radical initiation, peptide synthesis (active esters), catalyst for oxidation reactions.[11][12] | Versatile activation pathways (photocatalysis, electrochemistry)[11]; used catalytically. | Not a direct source for amine or halogen groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for key transformations using these reagents.
Protocol 1: Synthesis of a Primary Amine via Gabriel Synthesis
This protocol describes the synthesis of benzylamine from benzyl bromide using potassium phthalimide, followed by hydrazinolysis.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a 100 mL round-bottom flask, dissolve 1.85 g (10 mmol) of potassium phthalimide in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 1.71 g (10 mmol) of benzyl bromide to the solution.
-
Heat the reaction mixture at 100°C for 2 hours with stirring.
-
After cooling to room temperature, pour the mixture into 200 mL of cold water.
-
The white precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried. (Typical yield: >90%).
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
Suspend the dried N-benzylphthalimide in 60 mL of ethanol in a 100 mL round-bottom flask.
-
Add 0.6 mL (12 mmol) of hydrazine hydrate to the suspension.
-
Reflux the mixture for 1-2 hours, during which a voluminous white precipitate of phthalhydrazide will form.[2]
-
Cool the mixture and add 20 mL of 2M HCl to dissolve the benzylamine and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide precipitate.
-
Make the filtrate basic (pH > 10) with 40% aqueous NaOH to precipitate the benzylamine.
-
Extract the benzylamine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield pure benzylamine.
Protocol 2: Synthesis of an Unsymmetrical Disulfide using this compound
This protocol outlines a general procedure for the synthesis of an unsymmetrical disulfide from a thiol and this compound to form an intermediate N-thiophthalimide, followed by reaction with a second, different thiol.
Step 1: Synthesis of N-Thiophthalimide Intermediate
-
Dissolve 3.24 g (10 mmol) of this compound in 50 mL of dichloromethane (DCM) in a 100 mL flask.
-
Slowly add a solution of the first thiol (R¹SH, 10 mmol) in 10 mL of DCM at room temperature.
-
Stir the reaction for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-(R¹-thio)phthalimide, which can be purified by column chromatography.
Step 2: Reaction with a Second Thiol
-
Dissolve the purified N-(R¹-thio)phthalimide (10 mmol) in 50 mL of DCM.
-
Add the second thiol (R²SH, 10 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting unsymmetrical disulfide (R¹-S-S-R²) is purified by column chromatography.
Protocol 3: Bromination of an Alkene using N-Bromophthalimide (NBP)
This protocol describes the allylic bromination of cyclohexene.
-
In a 250 mL flask equipped with a reflux condenser, dissolve 8.2 g (100 mmol) of cyclohexene in 100 mL of carbon tetrachloride.
-
Add 11.3 g (50 mmol) of N-Bromophthalimide and a catalytic amount (approx. 0.2 g) of a radical initiator such as AIBN or benzoyl peroxide.
-
Heat the mixture to reflux under a light source (e.g., a 100W lamp) to initiate the reaction.
-
Continue refluxing for 4-6 hours until the denser NBP is consumed and replaced by the less dense succinimide precipitate.
-
Cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain 3-bromocyclohexene.
Visualizing Reaction Workflows
Diagrams created using Graphviz DOT language illustrate the logical flow of these synthetic transformations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. [PDF] The Gabriel Synthesis of Primary Amines | Semantic Scholar [semanticscholar.org]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal and Handling of N,N'-Thiobisphthalimide: A Safety Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of N,N'-Thiobisphthalimide, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective Gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye and Face Protection: Safety glasses or goggles and, if necessary, a face shield are required.[2][3]
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood.[2][3]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
Chemical and Safety Data Overview
For quick reference, the key quantitative safety and physical data for this compound are summarized below.
| Property | Value |
| Physical State | Solid (Off-White to Pale Yellow)[2] |
| Flash Point | 288.3°C[2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Precautionary Codes | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP501: Dispose of contents/container to an appropriate treatment and disposal facility[2][3] |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. Under no circumstances should this chemical be discharged into sewer systems or disposed of with regular laboratory trash. [2]
Waste Collection and Storage
-
Container: Collect waste this compound in a suitable, clearly labeled, and closed container.
-
Labeling: The container must be marked as hazardous waste, listing the full chemical name: this compound.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is ready for collection.[2]
Disposal Method
-
Licensed Disposal Facility: The material should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with applicable local, state, and federal laws and regulations.[2][3]
Spill Response and Cleanup Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition and use non-sparking tools.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[2]
-
-
Final Disposal: The collected spill material and any contaminated cleaning supplies should be placed in a sealed, labeled container and disposed of as hazardous waste through a licensed facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling N,N'-Thiobisphthalimide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of N,N'-Thiobisphthalimide, presented to be a preferred resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in some situations.[1][2] |
| Skin Protection | Wear protective gloves (inspected prior to use) and impervious, fire/flame-resistant protective clothing.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH/MSHA-approved respiratory protection should be worn.[1][2] Ensure adequate ventilation, such as a local exhaust system.[3][4] |
GHS Hazard Information
This compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][5] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][3][5] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1][3][5] |
The signal word for this compound is Warning .[1][5]
Operational Plan: Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: This diagram illustrates the key stages of safely handling this compound in a laboratory setting.
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill cleanup) in a suitable, closed, and clearly labeled container.[1]
Step 2: Waste Segregation
-
Keep chemical waste separate from other laboratory waste streams.
Step 3: Licensed Disposal
-
Dispose of the contents and container through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
Step 4: Container Disposal
-
Empty containers can be triple-rinsed (or equivalent). The rinsate should be collected as hazardous waste.
-
After thorough rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling or reconditioning.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
